molecular formula C12H20ClNO3 B592906 Escaline (hydrochloride) CAS No. 3166-82-3

Escaline (hydrochloride)

Katalognummer: B592906
CAS-Nummer: 3166-82-3
Molekulargewicht: 261.746
InChI-Schlüssel: DIYZJKSBSOJZRD-UHFFFAOYSA-N

Beschreibung

Escaline is the phenethylamine analog of 3C-E and the 4-ethoxy analog of mescaline. Its agonist activity at the serotonin 5-HT2A receptor is 5-8 times greater than mescaline. This product is intended for research and forensic purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3;/h7-8H,4-6,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYZJKSBSOJZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3166-82-3
Record name Escaline hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L7D9XK2Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Escaline hydrochloride chemical and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Physical Properties, and Pharmacological Profile

Executive Summary

Escaline Hydrochloride is the hydrochloride salt of 3,5-dimethoxy-4-ethoxyphenethylamine, a structural homolog of the classical psychedelic mescaline.[1] Distinguished by the extension of the 4-position methoxy group to an ethoxy moiety, this modification confers a 5-to-8-fold increase in potency relative to its parent compound and alters its metabolic stability. This guide provides a rigorous technical analysis of Escaline HCl, designed to support researchers in neuropharmacology and medicinal chemistry. It prioritizes reproducible synthesis, precise physicochemical characterization, and the elucidation of 5-HT2A receptor signaling pathways.

Chemical Identity & Structural Analysis

Escaline belongs to the phenethylamine class of psychoactive compounds.[2][3] The hydrochloride salt is the preferred form for biological assays due to its superior aqueous solubility and stability compared to the freebase.

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine hydrochloride
Common Name Escaline HCl
CAS Number 3166-82-3 (HCl salt)
Molecular Formula C₁₂H₁₉NO₃[1][4][5][6] · HCl
Molecular Weight 261.75 g/mol
SMILES CCOc1c(OC)cc(CCN)cc1OC.Cl
Structural moieties

The molecule features a central benzene ring substituted at the 3 and 5 positions with methoxy groups and at the 4-position with an ethoxy group. This specific 4-ethoxy substitution is the critical pharmacophore distinguishing it from Mescaline (3,4,5-trimethoxy), increasing lipophilicity and receptor binding affinity.

Physical Properties & Stability

Accurate physical data is essential for formulation and storage. The following data aggregates experimental values and validated literature sources.

Physicochemical Constants
PropertyValueContext/Notes
Melting Point 165 – 167 °CSharp melting point indicates high purity.
Appearance White to off-white crystalline solidHygroscopic; store in desiccated environment.
pKa (Predicted) ~9.5 (Amine)Typical for primary phenethylamines.
Hygroscopicity ModerateHCl salts attract moisture; weigh rapidly.
Solubility Profile

Solubility is critical for preparing stock solutions for in vitro and in vivo assays.

SolventSolubility (approx.)Protocol Recommendation
Water (ddH₂O) > 20 mg/mLIdeal for saline injection vehicles.
Ethanol ~ 10 mg/mLGood for intermediate stock solutions.
DMSO ~ 3 mg/mLPreferred for high-concentration cellular assays.
PBS (pH 7.2) ~ 3 mg/mLStandard buffer for receptor binding assays.
DMF ~ 0.5 mg/mLLess recommended due to solvent toxicity.

Synthesis & Purification Protocol

While historical methods (Shulgin, PiHKAL #72) utilize a nitrile reduction route, modern laboratory standards favor the Henry Reaction (Nitroaldol condensation) followed by hydride reduction. This route offers higher atom economy, avoids toxic cyanide intermediates, and uses readily available precursors.

Reaction Scheme (DOT Visualization)

The following diagram outlines the optimized synthesis pathway starting from Syringaldehyde.

EscalineSynthesis Syringaldehyde Syringaldehyde (Start) Intermediate1 3,5-dimethoxy-4- ethoxybenzaldehyde Syringaldehyde->Intermediate1 Ethyl Iodide K2CO3, DMF (Alkylation) Nitrostyrene Nitrostyrene Intermediate Intermediate1->Nitrostyrene Nitromethane NH4OAc, AcOH (Henry Rxn) EscalineBase Escaline (Freebase) Nitrostyrene->EscalineBase LiAlH4 THF, Reflux (Reduction) EscalineHCl Escaline HCl (Final Product) EscalineBase->EscalineHCl HCl (gas/aq) IPA/Et2O (Salt Formation)

Figure 1: Optimized synthetic pathway for Escaline HCl via the Henry Reaction.

Detailed Methodology

Step 1: Alkylation (Formation of the Benzaldehyde)

  • Reagents: Syringaldehyde (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), DMF.

  • Protocol: Dissolve Syringaldehyde in DMF. Add K₂CO₃ followed by Ethyl Iodide dropwise. Heat to 80°C for 4 hours.

  • Why: The 4-OH is the most acidic proton; selective alkylation here is thermodynamically favored over ring alkylation.

Step 2: Henry Reaction (Formation of Nitrostyrene)

  • Reagents: 3,5-dimethoxy-4-ethoxybenzaldehyde, Nitromethane (solvent/reactant), Ammonium Acetate (catalyst).

  • Protocol: Reflux the aldehyde in excess nitromethane with catalytic NH₄OAc for 2-4 hours until the color shifts to deep yellow/orange (characteristic of conjugated nitrostyrenes).

  • Purification: Crystallize from IPA.

Step 3: Reduction & Salt Formation

  • Reagents: LiAlH₄ (LAH), anhydrous THF.

  • Protocol: Add the nitrostyrene to a suspension of LAH in THF under inert atmosphere (N₂ or Ar). Reflux for 24 hours. Quench carefully (Fieser workup).

  • Salt Formation: Dissolve the crude oil (freebase) in dry Isopropanol (IPA). Add concentrated HCl dropwise until pH ~3. Dilute with anhydrous Diethyl Ether to precipitate the hydrochloride salt. Recrystallize from Ethanol/IPA.

Analytical Characterization

Verification of the final product requires multi-modal analysis.

  • ¹H-NMR (D₂O, 400 MHz):

    • δ 1.35 (t, 3H): Methyl protons of the 4-ethoxy group.

    • δ 2.95 (t, 2H): Methylene protons adjacent to the amine (β-position).

    • δ 3.25 (t, 2H): Methylene protons adjacent to the phenyl ring (α-position).

    • δ 3.85 (s, 6H): Protons of the two methoxy groups at positions 3 and 5.

    • δ 4.10 (q, 2H): Methylene protons of the 4-ethoxy group.

    • δ 6.70 (s, 2H): Aromatic protons (positions 2 and 6).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at m/z 226.1 (corresponding to the freebase cation).

Pharmacological Profile

Escaline acts primarily as a partial agonist at the 5-HT₂A receptor. Its activity profile is distinct from simple serotonin agonists due to biased signaling that favors specific intracellular pathways associated with psychedelic effects.

Mechanism of Action

The compound binds to the orthosteric site of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Unlike endogenous serotonin, Escaline stabilizes a receptor conformation that preferentially activates the Gq/11 pathway, leading to Phospholipase C (PLC) activation.

Signaling Pathway (DOT Visualization)

SignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Cascade Escaline Escaline Receptor 5-HT2A Receptor Escaline->Receptor Binding GProtein Gq/11 Protein Receptor->GProtein Activation PLC Phospholipase C (PLC) GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca2+ Release (ER Stores) IP3->CaRelease Signaling PKC Protein Kinase C (PKC) DAG->PKC Activation

Figure 2: 5-HT2A Gq-mediated signaling cascade activated by Escaline.

Receptor Affinity Data
  • 5-HT₂A: Ki ≈ 150 - 600 nM (Moderate Affinity).

  • 5-HT₂C: Lower affinity than 2A, but contributes to side-effect profile (anorexia, anxiety).

  • Potency: 40–60 mg (oral, human equivalent) roughly equates to 300–400 mg Mescaline HCl.

Safety & Handling (SDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H336: May cause drowsiness or dizziness.

  • Precautionary Measures:

    • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

    • Inhalation: Use a fume hood when handling the powder to avoid inhalation of dust.

    • Storage: Store at -20°C. Protect from light and moisture.

References

  • Shulgin, A., & Shulgin, A. (1991).[7] PiHKAL: A Chemical Love Story. Transform Press. Entry #72 (Escaline).

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.

  • Cayman Chemical. (2023). Escaline (hydrochloride) Product Information & SDS.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 85780760, Escaline hydrochloride.

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive substances: psychedelics and related compounds. European Neuropsychopharmacology, 26(8), 1327-1337.

Sources

Technical Monograph: The Chemical Synthesis and Structural Homologation of Escaline (3,5-Dimethoxy-4-ethoxyphenethylamine)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of the synthesis, structural activity relationships (SAR), and chemical properties of Escaline, a 4-ethoxy homolog of the classic phenethylamine Mescaline. Originally popularized by Alexander Shulgin, Escaline represents a pivotal study in the steric tolerance of the 5-HT2A receptor's binding pocket. This document details the canonical "Syringaldehyde Route," emphasizing mechanistic causality, purification protocols, and the safety parameters required for handling substituted phenethylamines.

Introduction: The Mescaline Homologs

Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) differs from Mescaline solely at the para (4-position) of the phenyl ring. Where Mescaline possesses a methoxy group (-OCH₃), Escaline features an ethoxy group (-OCH₂CH₃).

This modification was not arbitrary; it was part of a systematic effort to probe the "bulk tolerance" of the 4-position on the phenethylamine scaffold. Historical bioassays revealed that while the 3- and 5-positions are sensitive to steric bulk (leading to loss of activity), the 4-position tolerates—and often benefits from—chain lengthening up to a propyl group (Proscaline).

Chemical Architecture & SAR

The potency of phenethylamines is heavily dictated by their interaction with the 5-HT2A receptor.

  • Mescaline: 4-Methoxy (Baseline potency).[1]

  • Escaline: 4-Ethoxy (Increased potency, ~60mg active dose).

  • Proscaline: 4-Propoxy (Similar potency to Escaline, distinct qualitative profile).[1]

The lipophilicity of the 4-substituent facilitates hydrophobic interactions within the receptor cleft, protecting the molecule from rapid metabolic O-demethylation, a primary clearance pathway for Mescaline.

Visualization: Structural Homologation Logic

The following diagram illustrates the structural progression and the divergent synthesis logic for the "Scaline" family.

SAR_Logic Mescaline Mescaline (4-Methoxy) Receptor 5-HT2A Receptor (Hydrophobic Pocket) Mescaline->Receptor Baseline Binding Syringaldehyde Syringaldehyde (Precursor) Syringaldehyde->Mescaline + Methylation Escaline Escaline (4-Ethoxy) Syringaldehyde->Escaline + Ethylation (Diethyl Sulfate) Proscaline Proscaline (4-Propoxy) Syringaldehyde->Proscaline + Propylation (Propyl Iodide) Escaline->Receptor Enhanced Lipophilicity (Higher Potency) Proscaline->Receptor Steric Maxima

Figure 1: Structural divergence from the Syringaldehyde precursor yielding the primary Mescaline analogs.

The Syringaldehyde Synthesis Route

The most chemically elegant route to Escaline avoids the total construction of the aromatic ring, instead utilizing the naturally occurring lignin degradation product Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde).

Phase I: Selective Alkylation

Objective: Convert the 4-hydroxy group of Syringaldehyde to an ethoxy group. Reagents: Diethyl sulfate, Sodium Hydroxide (NaOH). Mechanism: Williamson Ether Synthesis. The phenoxide ion generated by NaOH attacks the electrophilic ethyl group of diethyl sulfate.

Phase II: The Henry Reaction (Nitroaldol Condensation)

Objective: Form the nitrostyrene backbone. Reagents: Nitromethane, Ammonium Acetate (Catalyst), Glacial Acetic Acid. Mechanism:

  • Base-catalyzed deprotonation of nitromethane forms a nitronate anion.

  • Nucleophilic attack on the benzaldehyde carbonyl.

  • Dehydration yields the conjugated β-nitrostyrene . Critical Checkpoint: The crystallization of yellow nitrostyrene needles is the primary visual validation of success.

Phase III: Hydride Reduction

Objective: Reduce the nitro group and the alkene double bond to the primary amine. Reagents: Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF or Ether. Mechanism: LiAlH₄ provides a source of nucleophilic hydride (H⁻). It reduces the nitro group to an amine and saturates the double bond in a multi-step sequence involving an imine intermediate.

Detailed Experimental Protocols

Note: These protocols describe historical synthesis methods for educational analysis. Handling these chemicals requires strict adherence to safety standards.

Step 1: Synthesis of 3,5-Dimethoxy-4-ethoxybenzaldehyde[2]
  • Setup: Equip a 1L round-bottom flask with a magnetic stirrer and reflux condenser.

  • Solvation: Suspend 21.9 g Syringaldehyde in 45 mL H₂O.

  • Basification: Add a solution of 15 g NaOH in 60 mL H₂O. The solution will turn dark as the phenoxide forms.

  • Alkylation: Heat to reflux.[2] Add 23 g Diethyl Sulfate dropwise over 10 minutes.

  • Reflux: Continue reflux for 1 hour.

  • Workup: Cool and extract with diethyl ether. Wash the organic layer with dilute NaOH (to remove unreacted phenol) and then water.

  • Validation: Evaporate solvent. The residue should crystallize.[2]

    • Target MP: 51–52 °C.[2]

Step 2: Preparation of the Nitrostyrene[3]
  • Reagents: Dissolve 14.7 g of the aldehyde (from Step 1) in 50 mL glacial acetic acid.

  • Condensation: Add 7.2 mL Nitromethane and 4.4 g Ammonium Acetate .

  • Reflux: Heat at reflux for 30–45 minutes.

  • Crystallization: Cool the solution slowly. Bright yellow crystals of 3,5-dimethoxy-4-ethoxy-β-nitrostyrene will precipitate.[2]

  • Purification: Filter and wash with cold acetic acid. Recrystallize from ethanol.

    • Target MP: 108–109 °C.[2]

Step 3: Reduction to Escaline
  • Inert Atmosphere: Flame-dry a flask and maintain a Nitrogen or Argon atmosphere.

  • Catalyst Prep: Suspend 4.0 g LiAlH₄ in 200 mL anhydrous THF (or Et₂O).

  • Addition: Create a saturated solution of 10 g Nitrostyrene (from Step 2) in THF. Add this dropwise to the LiAlH₄ suspension.

    • Observation: The reaction is exothermic; maintain a gentle reflux.[2]

  • Hydrolysis: After 24 hours of stirring, carefully quench excess hydride:

    • Add 4 mL H₂O, then 4 mL 15% NaOH, then 12 mL H₂O (The "1-1-3" rule).

  • Isolation: Filter the white aluminum salts. Evaporate the filtrate to yield the crude amine oil.

  • Salt Formation: Dissolve oil in IPA and add concentrated HCl.

    • Final Product:Escaline Hydrochloride .

    • Target MP: 166–167 °C.[2]

Process Visualization

Synthesis Workflow Diagram

The following diagram maps the reaction flow, highlighting the critical intermediates and reagents.

Escaline_Synthesis Start Syringaldehyde (C9H10O4) Step1 Alkylation (Diethyl Sulfate / NaOH) Start->Step1 Inter1 3,5-Dimethoxy-4-ethoxybenzaldehyde (MP: 51-52°C) Step1->Inter1 Reflux 1h Step2 Henry Reaction (Nitromethane / NH4OAc) Inter1->Step2 Inter2 Nitrostyrene Intermediate (Yellow Crystals, MP: 108-109°C) Step2->Inter2 Condensation Step3 Reduction (LiAlH4 / THF) Inter2->Step3 Final Escaline HCl (MP: 166-167°C) Step3->Final Hydride Transfer

Figure 2: Step-by-step synthetic pathway from Syringaldehyde to Escaline Hydrochloride.

Analytical Data & Analog Comparison

The following table contrasts Escaline with its direct structural relatives. Note the correlation between the 4-position substituent length and the melting point of the hydrochloride salt.

Compound4-Position (R)FormulaMol.[1][2][3][4][5] WeightHCl Melting PointPotency (Human)
Mescaline -OCH₃ (Methoxy)C₁₁H₁₇NO₃211.26184–186 °C200–400 mg
Escaline -OCH₂CH₃ (Ethoxy)C₁₂H₁₉NO₃225.29166–167 °C40–60 mg
Proscaline -O(CH₂)₂CH₃ (Propoxy)C₁₃H₂₁NO₃239.31164–165 °C30–60 mg

Key Insight: The drop in effective dosage (increased potency) from Mescaline to Escaline suggests that the 4-ethoxy group provides an optimal steric fit for the receptor, likely displacing water molecules in the binding pocket and increasing binding affinity.

References

  • Shulgin, A., & Shulgin, A. (1991).[1][6][7] PiHKAL: A Chemical Love Story. Transform Press. (Entry #73 Escaline).

  • PubChem. (n.d.). Escaline Compound Summary. National Library of Medicine.

  • Trachsel, D. (2012). Fluorine in Psychedelic Phenethylamines. Drug Testing and Analysis. (Context on SAR of 4-substituted phenethylamines).

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. (Comprehensive review including mescaline analogs).

  • Monte, A. P., et al. (1997). Dihydrobenzofuran analogues of hallucinogens. Journal of Medicinal Chemistry. (Comparative binding data).

Sources

Escaline (3,5-dimethoxy-4-ethoxyphenethylamine): A Technical Analysis of Early Synthesis and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This whitepaper provides a technical reconstruction of the early research surrounding 3,5-dimethoxy-4-ethoxyphenethylamine (commonly known as Escaline ). As a homologue of the classical psychedelic mescaline, Escaline represents a pivotal point in the study of phenethylamine Structure-Activity Relationships (SAR). This guide analyzes the chemical synthesis derived from Alexander Shulgin’s seminal work, the pharmacological rationale behind the 4-position modification, and the resulting psychopharmacological profile.

Structural Architecture & SAR Logic

The development of Escaline was driven by a specific question in medicinal chemistry: How does steric bulk at the 4-position of the phenethylamine ring influence potency and metabolic stability?

Mescaline (3,4,5-trimethoxyphenethylamine) is rapidly metabolized via oxidative deamination by Monoamine Oxidase (MAO). However, early researchers hypothesized that modifying the 4-methoxy group to a 4-ethoxy group would alter the molecule's lipophilicity and resistance to enzymatic degradation, potentially enhancing potency.

The 4-Position Homologation Series

The transition from Mescaline to Escaline involves the elongation of the alkyl chain on the central oxygen.

  • Mescaline: 4-Methoxy (-OCH₃)

  • Escaline: 4-Ethoxy (-OCH₂CH₃)

  • Proscaline: 4-n-Propoxy (-O(CH₂)₂CH₃)

This modification increases the lipophilicity of the molecule, allowing for easier crossing of the Blood-Brain Barrier (BBB), while the steric bulk at the para position creates a tighter fit within the hydrophobic pocket of the 5-HT2A receptor.

Figure 1: The structural evolution from Mescaline to Escaline, highlighting the 4-position modification strategy.

Synthetic Methodology: The Syringaldehyde Route

The definitive early synthesis of Escaline was established by Alexander Shulgin and published in PiHKAL (Phenethylamines I Have Known And Loved). This route utilizes Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) as the starting material. This choice is strategic because the 3 and 5 positions are already methoxylated, leaving the 4-position hydroxyl available for selective alkylation.

Workflow Overview
  • Selective Alkylation: Attaching the ethyl group.

  • Henry Reaction: Condensation with nitromethane to form the nitrostyrene.

  • Hydride Reduction: Reducing the nitrostyrene to the amine.

Figure 2: The chemical synthesis pathway of Escaline from Syringaldehyde.

Detailed Experimental Protocol

Note: The following protocol is a technical summary of the historical method. All synthesis must be conducted in accordance with local laws and safety standards.

Phase 1: Preparation of 3,5-Dimethoxy-4-ethoxybenzaldehyde

Causality: Potassium carbonate (


) is used as a base to deprotonate the phenolic hydroxyl group, creating a phenoxide ion that acts as a nucleophile to attack the ethyl iodide via an 

mechanism.
  • Dissolution: Dissolve 100g of Syringaldehyde in 500mL of ethanol (EtOH).

  • Base Addition: Add 100g of anhydrous

    
    .
    
  • Alkylation: Add 100g of ethyl iodide (EtI).

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is time-dependent; early literature suggests 12+ hours to ensure completion.

  • Workup: The reaction is quenched with water, and the product is extracted. The ethanolic solvent drives the reaction, but the product precipitates or oils out upon water addition.

    • Yield Target: ~80-90%

    • Physical State: White crystals (mp: 52-53°C).

Phase 2: Formation of the Nitrostyrene (Henry Reaction)

Causality: Ammonium acetate (


) acts as a catalyst. It dissociates to provide ammonia (base) and acetic acid. The base deprotonates the nitromethane, forming a nitronate ion that attacks the aldehyde carbonyl.
  • Reagents: Combine the aldehyde (from Phase 1) with an excess of nitromethane (

    
    ).
    
  • Catalysis: Add ammonium acetate.

  • Heating: Heat on a steam bath. The removal of water (dehydration) drives the equilibrium toward the nitrostyrene product.

  • Purification: The resulting yellow crystalline solid is washed with cold methanol.

    • Visual Indicator: A color shift to bright yellow indicates the formation of the conjugated nitrostyrene system.

Phase 3: Lithium Aluminum Hydride (LAH) Reduction

Causality: The nitro group and the alkene double bond must both be reduced. LAH is a non-selective, powerful reducing agent capable of fully saturating the side chain to the primary amine.

  • Setup: Prepare a suspension of

    
     in anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (
    
    
    
    ).
  • Addition: Add the nitrostyrene slowly (as a solution or saturated suspension) to the LAH.

    • Safety Critical: This reaction is highly exothermic. Temperature control is vital to prevent runaway reactions.

  • Reflux: After addition, reflux briefly to ensure total reduction.

  • Hydrolysis: Carefully quench excess hydride (Fieser method or similar).

  • Salt Formation: The freebase oil is dissolved in isopropanol (IPA) and neutralized with concentrated HCl to precipitate the hydrochloride salt.

Comparative Pharmacology & Data Analysis

Early research established that Escaline acts primarily as an agonist at the 5-HT2A receptor. The replacement of the methoxy group with an ethoxy group significantly alters the potency profile compared to Mescaline.

Potency and Dosage Data

The following table summarizes the quantitative data derived from Shulgin's bioassays and subsequent SAR reviews.

Compound4-Position SubstituentTypical Oral DosageDurationPotency (Relative to Mescaline)
Mescaline Methoxy (

)
200 - 400 mg10 - 12 hrs1x (Baseline)
Escaline Ethoxy (

)
40 - 60 mg8 - 12 hrs~6x
Proscaline Propoxy (

)
30 - 60 mg8 - 12 hrs~6x
Qualitative Effects Profile

While Mescaline is renowned for its visual depth and cognitive shifts, early reports on Escaline noted distinct differences.

  • Onset: Rapid onset compared to Mescaline.

  • Somatic Effects: Early subjects reported a higher incidence of nausea and physical "body load" compared to the parent compound.

  • Cognitive: Described as having a "dream-like" quality but lacking some of the profound emotional resonance of Mescaline.

References

  • Shulgin, A. T., & Shulgin, A. (1991).PiHKAL: A Chemical Love Story. Transform Press. (Entry #73: Escaline).

  • Nichols, D. E. (2016).Psychedelics. Pharmacological Reviews, 68(2), 264–355.

  • Trachsel, D. (2012).Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. (Contextualizes the 4-position SAR).

  • Monte, A. P., et al. (1996).Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. Journal of Medicinal Chemistry.

Technical Guide: Escaline Hydrochloride Mechanism of Action on 5-HT2A Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacodynamics of Escaline hydrochloride (3,5-dimethoxy-4-ethoxyphenethylamine HCl), a phenethylamine hallucinogen and structural analog of mescaline. It details the molecular mechanisms driving its high-affinity interaction with the serotonin 5-HT2A receptor, contrasting its 4-ethoxy substitution with the 4-methoxy group of mescaline. The guide provides validated experimental protocols for assessing binding affinity (


) and functional potency (

), supported by comparative data and signaling pathway visualizations.

Chemical & Pharmacological Profile

Escaline is a specific structural modification of mescaline where the 4-position methoxy group is extended to an ethoxy group. This modification significantly alters the compound's lipophilicity and receptor binding dynamics.

PropertySpecification
IUPAC Name 2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine hydrochloride
Formula

Molar Mass 261.75 g/mol (HCl salt)
Appearance White crystalline powder
Solubility Water-soluble (HCl salt); sparingly soluble in organic solvents
LogP (Predicted) ~1.11 (vs. 0.78 for Mescaline)
Primary Target 5-HT2A Receptor (Agonist)
Structural Significance (SAR)

The extension of the 4-position substituent from a methoxy (mescaline) to an ethoxy (escaline) group increases the lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration. More importantly, this steric bulk allows for tighter hydrophobic interactions within the receptor binding pocket, specifically engaging residues in Transmembrane Helix 5 (TM5).

Molecular Mechanism at 5-HT2A[3][4][6][7][9][10]

Binding Pocket Dynamics

Upon binding to the orthosteric site of the 5-HT2A receptor, Escaline occupies a hydrophobic cleft formed between TM4 and TM5.

  • The 4-Ethoxy Advantage: The ethoxy group projects deeper into a hydrophobic region of the receptor than the methoxy group of mescaline. This interaction stabilizes the active conformation of the receptor, contributing to Escaline's roughly 2-fold higher affinity (

    
     nM) compared to mescaline (
    
    
    
    nM) in rat cortical homogenates [1].
  • Residue Interaction: Key interactions likely involve Asp155 (ionic bond with the amine nitrogen) and aromatic residues such as Phe340 and Trp336 , which engage the phenyl ring via

    
    -
    
    
    
    stacking.
Signaling Cascade (Gq/11 Coupling)

Escaline acts as a partial-to-full agonist, stabilizing the receptor conformation that couples to the


 protein family.
  • G-Protein Activation: The

    
     subunit exchanges GDP for GTP.
    
  • Effector Activation:

    
    -GTP activates Phospholipase C 
    
    
    
    (PLC
    
    
    ).
  • Second Messengers: PLC

    
     hydrolyzes 
    
    
    
    into Inositol Triphosphate (
    
    
    ) and Diacylglycerol (DAG).
  • Calcium Release:

    
     binds to 
    
    
    
    receptors on the endoplasmic reticulum, triggering intracellular
    
    
    release. This calcium flux is the primary readout for functional potency assays.
Biased Agonism & Beta-Arrestin

Like other psychedelics, Escaline recruitment of


-arrestin2 is critical. While 

signaling drives the calcium flux, the balance between

and

-arrestin recruitment (functional selectivity) dictates the specific behavioral profile (e.g., Head Twitch Response in rodents) and tolerance development [2].
Visualization: 5-HT2A Signaling Pathway

G Escaline Escaline HCl R_5HT2A 5-HT2A Receptor (TM4/TM5 Pocket) Escaline->R_5HT2A Agonist Binding Gq Gαq/11 Protein R_5HT2A->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Nucleus Gene Transcription (Egr-1/c-Fos) DAG->Nucleus PKC Pathway Ca Intracellular Ca2+ Release ER->Ca Flux Ca->Nucleus Downstream Signaling

Figure 1: The canonical Gq/11 signaling cascade activated by Escaline binding to the 5-HT2A receptor.

Experimental Validation Protocols

To validate the mechanism and potency of Escaline HCl, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the inhibition constant (


) of Escaline at 5-HT2A sites.[1]
Standard:  Displacement of 

-Ketanserin (antagonist) or

-DOI (agonist).
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human 5-HT2A receptors.

    • Homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation:

    • Total Binding: Membrane prep + 2 nM

      
      -Ketanserin + Vehicle.
      
    • Non-Specific Binding (NSB): Membrane prep + 2 nM

      
      -Ketanserin + 10 
      
      
      
      M Methysergide (saturating blocker).
    • Experimental: Membrane prep + 2 nM

      
      -Ketanserin + Escaline HCl (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Calcium Flux Assay (Functional Potency)

Objective: Measure the


 of Escaline-induced calcium mobilization.
  • Cell Seeding: Seed CHO-K1 cells expressing human 5-HT2A into 96-well black-wall plates (50,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media. Add Calcium-4 assay dye (Molecular Devices) dissolved in HBSS + 20 mM HEPES + 2.5 mM Probenecid (to inhibit anion transport). Incubate 45 mins at 37°C.

  • Compound Preparation: Dissolve Escaline HCl in DMSO (stock), then dilute in HBSS buffer to 10x final concentration.

  • Measurement (FLIPR):

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Record baseline fluorescence for 10 seconds.

    • Inject Escaline solution.

    • Monitor fluorescence increase (excitation 485 nm, emission 525 nm) for 180 seconds.

  • Data Analysis: Plot Max-Min fluorescence against log[Escaline]. Fit to a sigmoidal dose-response curve to derive

    
    .[2]
    
Visualization: Experimental Workflow

Workflow Synth Escaline HCl Stock Prep Dilution Serial Dilution (1nM - 100µM) Synth->Dilution Incubate Incubation (60 min / 37°C) Dilution->Incubate Cells HEK293/CHO 5-HT2A+ Cells->Incubate Readout Data Acquisition (Scintillation or FLIPR) Incubate->Readout Analysis Curve Fitting (Ki / EC50) Readout->Analysis

Figure 2: Step-by-step workflow for validating Escaline pharmacology.

Comparative Data Analysis

The following table summarizes the pharmacological distinctness of Escaline compared to its parent compound, Mescaline.

Compound4-Position SubstituentLogP (Lipophilicity)5-HT2A Affinity (

) [1]
Relative Potency (In Vivo)
Mescaline Methoxy (

)
0.78~5500 nM1x (Baseline)
Escaline Ethoxy (

)
1.11~2100 nM~2x - 2.5x
Proscaline Propoxy (

)
1.70~1300 nM~3x

Interpretation:

  • Affinity: Escaline demonstrates approximately 2.5-fold higher affinity for the 5-HT2A receptor than Mescaline.[3]

  • Lipophilicity: The increased LogP of Escaline suggests superior CNS permeability, which, combined with higher receptor affinity, explains its lower effective dosage in humans (30-60 mg) compared to Mescaline (200-400 mg) [3].

References

  • Monte, A. P., et al. (1997).[1] "Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives."[1][4] Journal of Medicinal Chemistry, 40(19), 2997-3008.

  • Pottie, E., et al. (2023). "Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists." ACS Chemical Neuroscience, 14(15), 2727-2742.

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entry #6: Escaline).

  • Nichols, D. E. (2018). "Chemistry and Structure-Activity Relationships of Psychedelics." Current Topics in Behavioral Neurosciences, 36, 1-43.

Sources

Technical Monograph: Pharmacokinetic and Pharmacodynamic Properties of Escaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Escaline is a synthetic psychedelic phenethylamine and a structural homolog of Mescaline. Distinguished by the replacement of the 4-methoxy group of Mescaline with a 4-ethoxy group, Escaline exhibits a distinct pharmacokinetic profile characterized by increased lipophilicity and resistance to specific metabolic clearance pathways.

This guide synthesizes the available pharmacological data, drawing from structure-activity relationship (SAR) studies, receptor binding assays, and forensic toxicology reports. It is designed to assist researchers in the detection, quantification, and mechanistic understanding of this compound.

Chemical Structure and SAR Analysis

The pharmacological divergence of Escaline from its parent compound, Mescaline, is driven by the steric and electronic properties of the 4-position substituent.

  • Systematic Name: 2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine

  • Molecular Formula: C₁₂H₁₉NO₃

  • Molecular Weight: 225.29 g/mol

  • Lipophilicity (LogP): ~1.6 (Predicted), higher than Mescaline (~0.7).

SAR Implication: The 4-ethoxy extension increases the molecule's lipophilicity, facilitating blood-brain barrier (BBB) permeation. Furthermore, the ethoxy group provides steric protection against rapid O-demethylation at the 4-position, a primary metabolic route for Mescaline, potentially extending the duration of action.

Pharmacodynamics: Mechanism of Action

Escaline acts primarily as a partial agonist at the serotonin 5-HT₂A receptor. Its psychoactive effects are mediated through the activation of the Gq/11 signaling pathway.

Receptor Binding Profile

Based on comparative studies of "scalines" (Rickli et al., 2015), Escaline exhibits the following affinity profile:

ReceptorAffinity (Ki)Functional Activity
5-HT₂A ~300–600 nMPartial Agonist
5-HT₂C ~400–800 nMPartial Agonist
5-HT₁A >10,000 nMNegligible
SERT >10,000 nMNo inhibition
Signaling Pathway

Upon binding to the 5-HT₂A receptor, Escaline triggers a conformational change that couples the receptor to the Gαq protein. This initiates the Phospholipase C (PLC) cascade, resulting in intracellular calcium release and neuronal depolarization.

Figure 1: 5-HT₂A Signaling Cascade Induced by Escaline

G Escaline Escaline (Ligand) R_5HT2A 5-HT2A Receptor (GPCR) Escaline->R_5HT2A Binding Gq Gαq/11 Protein R_5HT2A->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Release ER->Ca Efflux Ca->PKC Response Neuronal Depolarization & Gene Transcription Ca->Response PKC->Response

Caption: Canonical Gq-mediated signaling pathway activated by Escaline at the 5-HT2A receptor.

Pharmacokinetics (ADME)

The pharmacokinetic profile of Escaline is inferred from human case reports and metabolic studies of structurally related phenethylamines.

Absorption and Distribution
  • Route: Oral administration is standard.

  • Onset: 30–60 minutes.

  • Duration: 8–12 hours (longer than Mescaline's 6–8 hours).[1]

  • Distribution: Rapid distribution to highly perfused tissues; high lipophilicity suggests significant accumulation in adipose tissue and efficient CNS penetration.

Metabolism (Biotransformation)

Metabolism occurs primarily in the liver via Phase I and Phase II pathways. The 4-ethoxy group is a key metabolic handle.

  • O-Deethylation: CYP450 enzymes (likely CYP2D6) remove the ethyl group to form 3,5-dimethoxy-4-hydroxyphenethylamine (4-DHM).[2]

  • Oxidative Deamination: Monoamine Oxidase (MAO) converts the side chain to the corresponding carboxylic acid (3,5-dimethoxy-4-ethoxyphenylacetic acid).

  • N-Acetylation: A minor pathway forming N-acetyl-escaline.

Figure 2: Metabolic Fate of Escaline

Metabolism Escaline Escaline (Parent) Deethyl 3,5-dimethoxy- 4-hydroxyphenethylamine Escaline->Deethyl O-Deethylation (CYP2D6) Acid 3,5-dimethoxy- 4-ethoxyphenylacetic acid Escaline->Acid Deamination (MAO-A) NAcetyl N-Acetyl-Escaline Escaline->NAcetyl N-Acetylation (NAT) Glucuronide O-Glucuronide Conjugate Deethyl->Glucuronide Glucuronidation (UGT)

Caption: Primary metabolic pathways including O-deethylation, deamination, and conjugation.

Analytical Protocols: Quantification in Plasma

For researchers conducting pharmacokinetic profiling or forensic analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma to a centrifuge tube.

  • Internal Standard: Add 10 µL of Mescaline-d9 or Escaline-d3 (1 µg/mL).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Inject supernatant directly or dilute 1:1 with water.

LC-MS/MS Parameters
  • Column: Waters Acquity HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 6 minutes.

Mass Spectrometry Transitions (MRM)

Escaline ([M+H]+ = 226.3) fragmentation typically involves the loss of ammonia and the cleavage of the ethyl ether.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Escaline 226.3181.1153.120 / 35
Escaline-d3 229.3184.1156.120 / 35

Figure 3: Analytical Workflow

Workflow Sample Plasma Sample (100 µL) IS Add Internal Std (Escaline-d3) Sample->IS PPT Protein Precipitation (ACN + 0.1% FA) IS->PPT Centrifuge Centrifuge 14,000g, 10 min PPT->Centrifuge LC LC Separation (HSS T3 C18) Centrifuge->LC MS MS/MS Detection (ESI+, MRM 226>181) LC->MS Data Quantification MS->Data

Caption: Step-by-step LC-MS/MS workflow for Escaline quantification in biological matrices.

Toxicology and Safety Profile

Note: No FDA-approved therapeutic index exists. Data is derived from forensic literature.

  • Therapeutic Range (Anecdotal): 40–60 mg (oral dosage).

  • Toxic Threshold: Blood concentrations >0.5 mg/L are considered potentially toxic based on Mescaline comparisons.

  • Lethal Potential: Fatalities involving Escaline are rarely mono-intoxications; they often involve poly-drug use (e.g., with stimulants or depressants). However, high doses can induce serotonin syndrome, hyperthermia, and seizures.

Safety Protocol for Researchers
  • Handling: Treat as a potent CNS active agent. Use a fume hood and nitrile gloves.

  • Storage: -20°C, protected from light (phenethylamines are prone to oxidation).

  • Waste: Dispose of as hazardous chemical waste (incineration).

References

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive phenethylamines and amphetamines. European Neuropsychopharmacology. Link

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entry #6: Escaline). Link

  • Liechti, M. E., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Andreasen, M. F., et al. (2021). Blood concentrations of synthetic cathinones and phenethylamines in fatal and non-fatal cases. Forensic Science International.[3] Link

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link

Sources

Technical Guide: In Vitro Characterization of Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) in Neuronal Models

[1]

Executive Summary

Escaline is a psychoactive phenethylamine and a close structural analogue of Mescaline.[1][2][3] While historical data (Shulgin, PiHKAL) established its subjective potency at 5-8x that of Mescaline, modern molecular characterization remains sparse compared to tryptamines like Psilocybin.[1]

This guide provides a technical framework for the initial in vitro assessment of Escaline. It bridges the gap between historical medicinal chemistry and modern neuropharmacology, focusing on 5-HT2A receptor kinetics , cytotoxicity profiling , and neuritogenesis (structural plasticity) .[1]

Core Objective: To validate Escaline’s pharmacological profile in differentiated neuronal cells, distinguishing its lipophilic-driven potency from the parent compound, Mescaline.[1]

Part 1: Molecular Profile & Pharmacological Basis[1]

Structure-Activity Relationship (SAR)

Escaline differs from Mescaline by the replacement of the 4-methoxy group with a 4-ethoxy group.[1] This modification significantly increases lipophilicity, which correlates with its enhanced potency.[1]

  • Mescaline: 3,4,5-trimethoxyphenethylamine.[1][4][5][6]

  • Escaline: 3,5-dimethoxy-4-ethoxyphenethylamine.[1]

Mechanistic Implication: The 4-ethoxy extension allows for deeper penetration into the hydrophobic pocket of the 5-HT2A receptor orthosteric binding site, stabilizing the active conformation more effectively than the methoxy group of Mescaline.

Binding Affinity Data

The following data serves as the baseline for calculating experimental dosing concentrations. Note the distinct potency shift.

CompoundTarget ReceptorBinding Affinity (

)
Source
Escaline 5-HT

2,100 nM Monte et al., 1997
Mescaline5-HT

5,500 nMMonte et al., 1997
Escaline5-HT

~4,000 nM (Est.)[1]Inferred (Rickli et al., 2015)

Critical Insight: While Escaline is more potent than Mescaline, it remains a low-affinity agonist compared to LSD (


 ~3 nM).[1] In vitro assays must therefore utilize micromolar (

) concentrations to elicit detectable signaling, unlike the nanomolar ranges used for lysergamides.[1]

Part 2: Experimental Design Strategy

Cell Model Selection[1]
  • Primary Model: SH-SY5Y (Human Neuroblastoma) .[7]

    • Justification: High expression of 5-HT2A receptors upon differentiation.[1]

    • Differentiation Protocol: Sequential Retinoic Acid (RA) + BDNF treatment is mandatory .[1] Undifferentiated SH-SY5Y cells express negligible 5-HT2A and will yield false negatives.

  • Secondary Model: Primary Rat Cortical Neurons (E18) .

    • Justification: Gold standard for neuritogenesis (Sholl analysis) due to native receptor stoichiometry.[1]

Reagent Preparation & Solubility

Escaline HCl is water-soluble, but freebase forms require organic solvents.[1]

  • Vehicle: DMSO (Dimethyl sulfoxide).[1]

  • Constraint: Final DMSO concentration in culture media must be < 0.1% (v/v) to avoid vehicle-induced neurotoxicity or membrane permeabilization artifacts.

Part 3: Protocol A - Cytotoxicity & Therapeutic Window

Objective: Establish the "No-Observed-Adverse-Effect Level" (NOAEL) before functional testing.

Rationale: Phenethylamines generally exhibit lower cytotoxicity than their N-benzyl (NBOMe) derivatives. However, the increased lipophilicity of Escaline warrants a dedicated safety screen.[1]

Workflow:
  • Seeding: Plate differentiated SH-SY5Y cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Expose cells to Escaline (0.1

    
     – 1000 
    
    
    ) for 24 hours.[1]
  • Assay 1 (Metabolic): MTT or Resazurin reduction assay.

    • Measures: Mitochondrial reductase activity.[1]

  • Assay 2 (Membrane Integrity): LDH (Lactate Dehydrogenase) Release.

    • Measures: Necrotic cell death.[1]

  • Analysis: Calculate

    
    .
    
    • Expectation: Cytotoxicity is not expected below 100

      
      .[1] If cell viability drops <90% at intended functional doses, the study is invalid.
      

Part 4: Protocol B - Functional Receptor Activation (Ca2+ Flux)

Objective: Quantify 5-HT2A agonism efficacy (


Rationale: 5-HT2A activation couples to

1
Step-by-Step Methodology:
  • Cell Prep: Use SH-SY5Y cells or HEK-293 cells transfected with human 5-HT2A.[1]

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C in HBSS buffer.

    • Critical Step: Include Probenecid (2.5 mM) to prevent dye leakage via anion transporters.[1]

  • Baseline: Measure fluorescence (Ex 494nm / Em 516nm) for 30 seconds to establish baseline.

  • Injection: Inject Escaline (Concentration range: 10 nM to 100

    
    ).[1]
    
    • Positive Control: 5-HT (Serotonin) or DOI.[1][8]

    • Negative Control: Vehicle (0.1% DMSO).[1]

    • Antagonist Check: Pre-incubate a subset with Ketanserin (5-HT2A antagonist, 100 nM).[1] If Ketanserin blocks the signal, the effect is 5-HT2A specific.[1]

  • Data Acquisition: Record kinetics for 120 seconds.

  • Analysis: Plot Peak Fluorescence (

    
    ) vs. Log[Concentration].
    

Part 5: Protocol C - Structural Plasticity (Psychoplastogen Assay)

Objective: Determine if Escaline induces neurite outgrowth (spinogenesis/dendritogenesis).

Rationale: Serotonergic psychedelics induce structural neuroplasticity via the TrkB/mTOR pathway. This protocol tests if Escaline shares this "psychoplastogen" property.[1]

Workflow:
  • Differentiation: Culture SH-SY5Y with 10

    
     Retinoic Acid for 5 days.
    
  • Treatment: Treat cells with Escaline (1

    
     and 10 
    
    
    ) for 24 hours.[1]
    • Note: Plasticity effects often occur at sub-hallucinogenic concentrations.[1]

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins.[1]

  • Staining: Immunostain for MAP2 (dendritic marker) and DAPI (nuclear marker).[1]

  • Imaging: High-content automated microscopy (20x objective).

  • Sholl Analysis:

    • Generate concentric circles around the soma.

    • Count intersections of neurites with these circles.[1]

    • Metrics: Total Neurite Length, Number of Branch Points, Max Sholl Radius.[1]

Part 6: Visualizations

Signaling Pathway & Functional Selectivity

The following diagram illustrates the specific signaling cascade Escaline is hypothesized to trigger, highlighting the bifurcation between the canonical Gq pathway (Calcium) and the Beta-Arrestin pathway (often linked to tolerance).

GEscalineEscaline(Ligand)Receptor5-HT2A ReceptorEscaline->Receptor Agonism (Ki ~2.1uM)GqGq ProteinReceptor->Gq CanonicalArrestinBeta-Arrestin 2Receptor->Arrestin FunctionalSelectivity?KetanserinKetanserin(Antagonist)Ketanserin->Receptor BlockadePLCPLCGq->PLCIP3IP3PLC->IP3CaCa2+ Release(Flux Assay Output)IP3->CaERKp-ERK1/2Arrestin->ERKBDNFBDNF ReleaseERK->BDNFPlasticityNeurite Outgrowth(Structural Plasticity)BDNF->Plasticity

Caption: Fig 1.[1] Putative signaling cascade of Escaline at the 5-HT2A receptor. The Gq branch drives the Calcium Flux assay, while the Arrestin/ERK branch drives neuroplasticity.

Experimental Workflow Overview

This flowchart standardizes the timeline for the in vitro assessment to ensure reproducibility.

Workflowcluster_0Parallel Experimental ArmsStartSH-SY5YThawingDiffDifferentiation(Retinoic Acid 5-7 Days)Start->DiffToxArm A: Toxicity(24h Exposure)Diff->ToxFluxArm B: Ca2+ Flux(Acute <1h)Diff->FluxMorphArm C: Morphology(24-48h Exposure)Diff->MorphReadout1MTT / LDH AssayTox->Readout1Readout2Fluorescence Plate ReaderFlux->Readout2Readout3High-Content Imaging(Sholl Analysis)Morph->Readout3

Caption: Fig 2. Parallel experimental workflow for validating Escaline pharmacology in differentiated neuronal models.

References

  • Monte, A. P., Marona-Lewicka, D., Parker, M. A., Wainscott, D. B., & Nichols, D. E. (1997). Dihydrobenzofuran analogues of hallucinogens.[1] 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. Journal of Medicinal Chemistry, 39(15), 2953–2961.[1]

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[1][8][9] Neuropharmacology, 99, 546–553.[1][8][9] [1]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.[1] Transform Press. (Entry #6: Escaline). [1]

  • Ly, C., Greb, A. C., Cameron, L. P., Wong, J. M., Barragan, E. V., Wilson, P. C., ...[1] & Olson, D. E. (2018). Psychedelics Promote Structural and Functional Neural Plasticity.[1] Cell Reports, 23(11), 3170-3182.[1] [1]

  • Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology.[1] Methods in Molecular Biology, 1078, 9-21.[1]

Methodological & Application

Application Note: In Vivo Characterization of Escaline Hydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Rationale[1][2][3][4]

Escaline hydrochloride (3,5-dimethoxy-4-ethoxyphenethylamine HCl) is a psychoactive phenethylamine and a structural analogue of mescaline.[1] Unlike tryptamine-based psychedelics (e.g., psilocybin), phenethylamines possess a distinct binding profile and metabolic stability that makes them unique tools for probing the 5-HT2A receptor (serotonin 2A receptor).

While mescaline is the prototype of this class, Escaline exhibits higher potency and specific affinity, making it a valuable ligand for studying Structure-Activity Relationships (SAR) and the neurobiological underpinnings of hallucinogenic signaling.

Mechanism of Action

The primary behavioral effects of Escaline are mediated via partial agonism of the 5-HT2A receptor . Activation of this G-protein-coupled receptor (GPCR) triggers a signaling cascade involving


 proteins, leading to intracellular calcium mobilization and neuronal excitation, particularly in Layer V pyramidal neurons of the prefrontal cortex.

Key Pharmacological Differentiators:

  • Potency: Escaline is approximately 2–3x more potent than mescaline in murine behavioral assays (ED

    
     ~3.25 mg/kg vs. ~6.5 mg/kg for mescaline).
    
  • Selectivity: While primarily a 5-HT2A agonist, it also displays affinity for 5-HT2C receptors, which can modulate the "head twitch" behavior (often dampening it at high doses).

Signaling Pathway Visualization

The following diagram illustrates the canonical signaling cascade activated by Escaline.

Escaline_Signaling Escaline Escaline HCl Receptor 5-HT2A Receptor (Post-synaptic) Escaline->Receptor Bind/Activate Gprot Gq/11 Protein Receptor->Gprot Couple PLC Phospholipase C (PLC) Gprot->PLC Activate PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC PKC Activation DAG->PKC Response Neuronal Excitation (Head Twitch) Ca->Response PKC->Response

Figure 1: Canonical Gq-mediated signaling pathway initiated by Escaline binding to 5-HT2A receptors.[2]

Experimental Design Strategy

To ensure translational validity and reproducibility, the study must be designed to capture the biphasic dose-response curve typical of serotonergic psychedelics.

Animal Model Selection
  • Species: Mouse (Mus musculus).

  • Strain: C57BL/6J (Standardized background; high sensitivity to 5-HT2A agonists).

  • Sex: Male (Standard to avoid estrous cycle variability in preliminary screening, though inclusion of females is recommended for comprehensive datasets).

  • Age: 8–12 weeks (Adult).

Dose Selection Rationale

Escaline follows an inverted-U (biphasic) dose-response function. Low doses may not reach the threshold for behavioral expression, while supramaximal doses can recruit 5-HT2C receptors or induce competing motor stereotypies that mask the specific response.

GroupDose (mg/kg)Rationale
Vehicle 0Baseline control (Saline/PBS).
Low 0.5 - 1.0Sub-threshold or threshold dose to test sensitivity.
Medium 3.0 - 5.0Target ED

range.
Expected peak efficacy.
High 10.0Maximal saturation; potential onset of 5-HT2C dampening.
Antagonist 1.0 + M100907Validation Control. Co-administration with M100907 (0.1 mg/kg) to prove 5-HT2A specificity.
Blinding and Randomization
  • Blinding: The observer scoring the behavior must be blinded to the treatment groups.

  • Randomization: Animals should be randomly assigned to treatment groups using a block randomization method to account for time-of-day effects.

Detailed Protocols

Protocol A: Compound Preparation

Escaline HCl is a salt and generally hydrophilic, but precision is required to ensure stability and accurate dosing.

Materials:

  • Escaline Hydrochloride (Purity >98%)[3]

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • 0.22 µm Syringe Filters (PES membrane)

  • Amber glass vials (Light sensitive)

Procedure:

  • Calculation: Calculate the required concentration based on a standard injection volume of 10 mL/kg .

    • Example: For a 5 mg/kg dose in a 25g mouse, you need 0.125 mg in 0.25 mL. Concentration = 0.5 mg/mL.

  • Dissolution: Weigh Escaline HCl and dissolve in sterile PBS. Vortex for 30 seconds.

    • Note: If solubility is resistant, warm slightly to 37°C. Avoid sonication if possible to prevent degradation, though Escaline is relatively stable.

  • Filtration: Pass the solution through a 0.22 µm syringe filter into a sterile amber vial to ensure sterility.

  • Storage: Prepare fresh on the day of the experiment. Discard unused solution.

Protocol B: Head Twitch Response (HTR) Assay

The HTR is the "gold standard" behavioral proxy for 5-HT2A activation in rodents.[4][5] It is defined as a rapid, paroxysmal rotational movement of the head and ears.

Experimental Workflow:

HTR_Workflow Acclimation Acclimation (Housing Facility) 7 Days Habituation Habituation to Test Chamber 30 mins (Day of Test) Acclimation->Habituation Injection IP Injection (Escaline or Vehicle) T = 0 Habituation->Injection Wait Absorption Period 10 mins Injection->Wait Recording Video Recording 20-30 mins duration Wait->Recording Scoring Offline Scoring (Blinded Observer) Recording->Scoring Analysis Data Analysis (Frequency vs Dose) Scoring->Analysis

Figure 2: Chronological workflow for the Head Twitch Response assay.

Step-by-Step Procedure:

  • Environment: Use a quiet room with dim lighting (approx. 20-40 lux). High stress or bright light can inhibit HTR.

  • Habituation: Place mice individually in clear Plexiglas cylinders (approx. 15 cm diameter) or standard cages with fresh bedding for 30 minutes prior to injection.

  • Administration: Administer Escaline HCl via Intraperitoneal (IP) injection.

    • Technique: Lift the mouse by the scruff, exposing the abdomen. Inject into the lower right quadrant to avoid the cecum.

  • Observation:

    • Start: Immediately after injection (T=0) or after a 10-minute absorption delay (preferred for consistent peak measurement).

    • Duration: Record behavior for 20–30 minutes.

    • Method: Video recording is mandatory for re-verification.

  • Scoring Criteria:

    • A "Head Twitch" is a distinct, rhythmic, high-frequency rotation of the head.[5] It looks like a "wet dog shake" but is confined mostly to the head/ears.

    • Exclusion: Do not count grooming behaviors or normal exploratory head turns.

Protocol C: Locomotor Activity (Secondary Control)

To ensure the HTR is not an artifact of general hyperactivity.

  • Setup: Use an Open Field box (40x40 cm) with infrared beam breaks or video tracking (e.g., EthoVision).

  • Timing: Can be run concurrently with HTR if the camera resolution allows, or as a separate cohort.

  • Metric: Total distance traveled (cm) and velocity (cm/s).

    • Expectation: 5-HT2A agonists often cause a slight decrease or no change in locomotion at psychedelic doses, distinguishing them from pure stimulants (like amphetamine) which drastically increase locomotion.

Data Analysis & Interpretation

Quantitative Output

Data should be tabulated to calculate the Mean ± SEM (Standard Error of the Mean).

Example Data Structure:

Treatment GroupNMean HTR Count (20 min)SEMP-Value (vs Vehicle)
Vehicle 81.20.5-
Escaline 1 mg/kg 88.51.2<0.05
Escaline 3 mg/kg 824.02.1<0.001
Escaline 10 mg/kg 818.52.8<0.01
Escaline + Antag 82.00.8n.s.
Statistical Methods
  • Normality Test: Shapiro-Wilk test to check distribution.

  • Primary Comparison: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups to Vehicle).

  • Antagonist Comparison: Student’s t-test between "Escaline Optimal Dose" and "Escaline + Antagonist".

Interpretation of Results
  • Positive HTR: A statistically significant increase in head twitches compared to vehicle confirms 5-HT2A agonist activity.

  • Inverted-U: If the 10 mg/kg dose shows fewer twitches than the 3 mg/kg dose, this is characteristic of phenethylamines (likely due to 5-HT2C recruitment or competing behaviors).

  • Blockade: Complete ablation of HTR by M100907 confirms the behavior is 5-HT2A mediated, validating the study.

References

  • Halberstadt, A. L., et al. (2012). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology.

  • Nichols, D. E. (2016). Psychedelics.[6] Pharmacological Reviews.

  • Fantegrossi, W. E., et al. (2010). The serotonin 5-HT2A receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) induces a head-twitch response in mice. Psychopharmacology.

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. (Entry #70: Escaline). Erowid Online Books.

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Behavioural Pharmacology.

Sources

Application Note: Head-Twitch Response (HTR) Assay Protocol for Escaline in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Head-Twitch Response (HTR) is the gold-standard behavioral assay in rodents for assessing the activation of the serotonin 5-HT2A receptor (5-HT2AR).[1][2][3] While originally characterized using Lysergic Acid Diethylamide (LSD) and 2,5-dimethoxy-4-iodoamphetamine (DOI), the assay is critical for profiling novel phenethylamines like Escaline .

Escaline is a structural analog of Mescaline where the 4-methoxy group is replaced by an ethoxy group.[4] This modification increases lipophilicity and potency relative to Mescaline. This application note provides a rigorous, standardized protocol for quantifying Escaline-induced HTR, ensuring reproducibility and pharmacological specificity.

Mechanistic Rationale

The HTR is not merely a side effect; it is a direct behavioral readout of cortical 5-HT2AR signaling. Unlike other behaviors (e.g., locomotion), the HTR is preserved across hallucinogenic structural classes (tryptamines, phenethylamines, lysergamides) and is abolished by selective 5-HT2A antagonists (e.g., M100907).

Signaling Pathway Visualization

The following diagram illustrates the Gq-coupled signaling cascade initiated by Escaline that results in the HTR phenotype.

G Escaline Escaline (Ligand) Receptor 5-HT2A Receptor (Cortical Layer V Pyramidal Neurons) Escaline->Receptor Binding & Activation GProtein Gαq/11 Protein Receptor->GProtein Coupling Effector PLCβ (Phospholipase C) GProtein->Effector Activates Messenger IP3 + DAG Effector->Messenger Hydrolysis of PIP2 Calcium Intracellular Ca2+ Release Messenger->Calcium IP3 Receptor Binding Neuronal Neuronal Excitation (Glutamate Release) Calcium->Neuronal Depolarization Behavior Head-Twitch Response (HTR) Neuronal->Behavior Motor Output

Figure 1: Signal transduction pathway linking Escaline binding to the behavioral HTR output via the Gq/11-PLCβ cascade.

Experimental Design Strategy

Animal Selection
  • Strain: C57BL/6J mice (Male).

    • Rationale: This strain is the background for most 5-HT2A knockout studies and exhibits a robust, baseline-stable HTR compared to albino strains (e.g., ICR/Swiss) which can show higher variability.

  • Age: 8–12 weeks (20–25g).

  • Group Size:

    
     per dose group (Power analysis based on historic DOI data typically requires 
    
    
    
    for
    
    
    and
    
    
    ).
Controls & Blinding
  • Negative Control: Vehicle (0.9% Saline).

  • Positive Control: DOI (1.0 mg/kg) or Mescaline (20 mg/kg) if direct analog comparison is required.

  • Blinding: Essential. The observer scoring the video must be blinded to the treatment groups to prevent bias.

Dose Selection for Escaline

Based on Structure-Activity Relationships (SAR), Escaline is approximately 5-6x more potent than Mescaline in humans.

  • Recommended Dose Range (IP): 0.5, 1.0, 2.0, 4.0, and 8.0 mg/kg.

  • Note: This range brackets the expected ED50, allowing for non-linear regression analysis.[5]

Materials & Preparation

Reagents
ReagentSpecificationStorage
Escaline HCl >98% Purity-20°C, Desiccated
Saline 0.9% NaCl, SterileRoom Temp
M100907 5-HT2A Antagonist (for validation)-20°C
Vehicle Formulation

Phenethylamine salts like Escaline HCl are typically water-soluble.

  • Solvent: Sterile 0.9% Saline.

  • Concentration: Calculate based on an injection volume of 5 mL/kg (standard for mice).

    • Example: For a 4 mg/kg dose in a 25g mouse, the concentration should be 0.8 mg/mL.

  • Stability: Prepare fresh on the day of the experiment. Vortex for 30 seconds. If solubility issues arise (rare with HCl salt), mild warming (37°C) or sonication is permissible.

Step-by-Step Protocol

Workflow Visualization

Workflow Acclimation Acclimation (1 Hour) Dosing IP Injection (t=0) Acclimation->Dosing Recording Video Recording (t=0 to t=30 min) Dosing->Recording Scoring Blind Scoring (Manual or Automated) Recording->Scoring Analysis Data Analysis (Counts/Bins) Scoring->Analysis

Figure 2: Experimental workflow timeline.

Detailed Procedure

Step 1: Acclimation

  • Transfer mice to the testing room 60 minutes prior to the experiment.

  • Place mice in the testing chambers (clear Plexiglas cylinders or square boxes, approx. 15x15 cm) to habituate.

  • Critical: Lighting should be consistent (low-light or red light is preferred to reduce anxiety, though standard lighting is acceptable if consistent).

Step 2: Administration

  • Weigh the mouse immediately before dosing.

  • Administer Escaline via Intraperitoneal (IP) injection using a 27G needle.

  • Injection volume: 5 mL/kg (e.g., 0.125 mL for a 25g mouse).

  • Return the mouse immediately to the testing chamber.

Step 3: Data Acquisition (Video)

  • Start recording immediately after the mouse is placed back in the chamber.

  • Duration: 30 minutes.[6][7] (Phenethylamines typically peak between 10–20 minutes).

  • Camera Position: Top-down or side-view (side-view is often better for distinguishing HTR from grooming).

  • Frame Rate: Minimum 30 fps (60 fps recommended for automated analysis).

Step 4: Scoring (The "Twitch")

  • Definition: A rapid, paroxysmal rotation of the head and ears. It is distinct from "wet dog shakes" (which involve the whole body) and grooming.

  • Duration of Event: <0.1 seconds.

  • Scoring Method:

    • Manual: Watch video at 0.5x speed. Tally events.

    • Automated: Use DeepLabCut or similar pose-estimation software trained on HTR datasets.[6][8]

  • Binning: Record counts in 5-minute bins (0-5, 5-10, etc.) to analyze time course.

Data Analysis & QC

Quantitative Output

Summarize data in the following format:

GroupDose (mg/kg)nMean HTR (30 min)SEMPeak Time Bin
Vehicle081.20.4N/A
Escaline0.585.41.110-15 min
Escaline1.0812.82.310-15 min
Escaline2.0824.53.110-15 min
Escaline4.0838.24.010-15 min
Statistical Analysis
  • Dose-Response: Plot Total HTR (y-axis) vs. Log Dose (x-axis).

  • ED50 Calculation: Perform a non-linear regression (sigmoidal dose-response, variable slope) to determine the ED50.

  • Significance: One-way ANOVA followed by Dunnett’s post-hoc test comparing all groups to Vehicle.

Validation (Self-Correcting Mechanism)

To confirm the observed HTR is 5-HT2A mediated:

  • Antagonist Challenge: Pre-treat a cohort with M100907 (0.1 mg/kg, IP) 15 minutes before the effective Escaline dose.

  • Expected Result: >90% reduction in HTR counts. If HTR persists, the behavior is off-target or non-specific toxicity.

Troubleshooting

  • Low HTR Counts:

    • Check mouse strain (C57BL/6J is required).[4][5][6]

    • Check drug salt form (adjust weight if using freebase vs HCl).

    • Ensure mice are not stressed (loud noises inhibit HTR).

  • High Variability:

    • Ensure consistent lighting.

    • Verify injection placement (subcutaneous injection instead of IP will delay onset).

  • Distinguishing HTR from Grooming:

    • HTR is rotational/snap-like.[1][9] Grooming is rhythmic and usually involves paws. If unsure, do not score.

References

  • Halberstadt, A. L., et al. (2020).[[“]] Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Journal of Psychopharmacology.[4] Link

  • Halberstadt, A. L., & Geyer, M. A. (2011).[5] Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology.[4][9][[“]][11] Link

  • Canal, C. E., & Morgan, D. (2012).[4][5] Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model.[4] Drug Testing and Analysis.[4][5][6][8] Link

  • Nichols, D. E. (2016). Psychedelics.[4][9][6][8] Pharmacological Reviews. Link

  • Fantegrossi, W. E., et al. (2010). The serotonin 5-HT2A receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) induces head-twitch response in mice. Behavioural Pharmacology.[4] Link

Sources

Application Note: In Vitro Characterization of Escaline (3,5-dimethoxy-4-ethoxyphenethylamine)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Escaline is a psychoactive phenethylamine and a structural analogue of mescaline, distinguished by a 4-ethoxy substitution. While its subjective effects in humans are documented, its cellular pharmacology remains under-characterized compared to the 2C-x series or tryptamines.

This guide outlines a tiered in vitro screening strategy. We move beyond simple binding assays to functional phenotypic readouts. The primary objective is to validate Escaline not just as a 5-HT


 agonist, but as a potential psychoplastogen —a compound capable of rapidly promoting structural neuroplasticity (dendritic arborization and synaptogenesis).
The Three-Pillar Strategy
  • Functional Pharmacology: Quantifying G

    
    -mediated calcium flux in HEK293-5HT
    
    
    
    cells.
  • Structural Plasticity: Assessing neuritogenesis in primary cortical neurons (The "Olson" Protocol).

  • Metabolic & Cytotoxic Profiling: Evaluating safety margins in HepG2 and SH-SY5Y models.

Receptor Pharmacology: Functional Signaling Assays

Rationale

Binding affinity (


) does not predict functional potency (

) or efficacy (

). Phenethylamines like Escaline are often partial agonists at 5-HT

and may exhibit functional selectivity (biased agonism), preferentially activating G

/G

pathways over

-arrestin recruitment, or vice versa.
Model: HEK293-Recombinant 5-HT

We utilize HEK293 cells stably transfected with the human 5-HT


 receptor. HEK293 cells are preferred over CHO cells for this assay due to their robust endogenous G-protein machinery which couples efficiently to the transfected receptors.
Protocol 1: G -Mediated Calcium Flux (FLIPR Assay)

Objective: Determine the


 of Escaline for intracellular Calcium (

) release.

Materials:

  • Cell Line: HEK293-h5HT

    
     (inducible or stable).
    
  • Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibits dye efflux).

  • Controls: Serotonin (5-HT) as Full Agonist (Reference); Ketanserin as Antagonist.

Step-by-Step Methodology:

  • Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well poly-D-lysine coated plates. Incubate 24h to reach 90% confluency.

  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid.

    • Add 4

      
      M Fluo-4 AM.
      
    • Incubate cells for 60 min at 37°C.

  • Baseline Equilibration: Wash cells 3x with Assay Buffer (HBSS + HEPES). Equilibrate at room temperature for 15 min.

  • Compound Injection:

    • Prepare Escaline serial dilutions (range: 0.1 nM to 10

      
      M).
      
    • Critical Step: Use an automated liquid handler (e.g., FLIPR Tetra or FlexStation) to inject compounds while simultaneously recording fluorescence (Ex 488nm / Em 525nm).

  • Data Analysis: Calculate

    
     (Peak fluorescence minus baseline / baseline). Fit to a sigmoidal dose-response curve to derive 
    
    
    
    .
Visualization: 5-HT2A Signaling Pathway

The following diagram illustrates the canonical Gq pathway activated by Escaline, leading to the calcium release measured in Protocol 1.

G Escaline Escaline (Ligand) R_5HT2A 5-HT2A Receptor Escaline->R_5HT2A Binding Gq Gq Protein R_5HT2A->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Flux Ca->PKC

Caption: Canonical Gq signaling cascade activated by Escaline in HEK293-5HT2A cells.

Neuroplasticity: The Psychoplastogen Assay

Rationale

Recent research (Ly et al., 2018) established that 5-HT


 agonists promote "psychoplastogenicity"—the rapid growth of dendritic spines and arbors. This is the most translationally relevant assay for therapeutic potential in depression/PTSD.
Model: Primary Rat Cortical Neurons

Primary cultures are mandatory here. Immortalized lines (like SH-SY5Y) do not form the complex dendritic arborization required for Sholl analysis.

Protocol 2: Neuritogenesis & Sholl Analysis

Objective: Quantify the effect of Escaline on dendritic complexity (branching).

Materials:

  • Cell Source: E18 Sprague-Dawley rat embryos.

  • Media: Neurobasal medium + B27 supplement + GlutaMAX.

  • Staining: Anti-MAP2 antibody (Dendritic marker).

Step-by-Step Methodology:

  • Dissection & Plating: Dissociate cortices and plate at low density (30,000 cells/cm

    
    ) on poly-D-lysine/laminin-coated coverslips.
    
  • Maturation: Culture for 3-5 days in vitro (DIV).

  • Treatment:

    • Treat cells with Escaline (1

      
      M - 10 
      
      
      
      M) for 24 hours .
    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: DOI (10

      
      M) or BDNF (50 ng/mL).
      
    • Validation: Co-treat with Ketanserin (10

      
      M) to prove 5-HT
      
      
      
      dependence.
  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde (PFA) for 15 min.

    • Permeabilize (0.2% Triton X-100) and block (5% Goat Serum).

    • Incubate with anti-MAP2 primary antibody (1:1000) overnight at 4°C.

    • Secondary antibody: Alexa Fluor 488 or 555.

  • Imaging & Analysis:

    • Image at 20x or 40x magnification.

    • Sholl Analysis: Use ImageJ (Fiji) with the Sholl plugin. Place concentric circles (radii increasing by 10

      
      m) around the soma and count intersections.
      
Visualization: Experimental Workflow

The following diagram details the critical timeline for the neuritogenesis assay.

Workflow Step1 Day 0: Dissection & Plating (E18 Rat Cortex) Step2 Day 1-3: Maturation (Neurobasal + B27) Step1->Step2 Step3 Day 3: Treatment Add Escaline (1-10 µM) Step2->Step3 Step4 Day 4: Fixation (24h post-treatment) 4% PFA Step3->Step4 Step5 Staining: Anti-MAP2 (Dendritic Marker) Step4->Step5 Step6 Data: Sholl Analysis (Intersection Counting) Step5->Step6

Caption: Timeline for assessing Escaline-induced structural plasticity in primary neurons.

Toxicology & Metabolic Stability

Rationale

Phenethylamines are subject to oxidative deamination (MAO enzymes). Understanding metabolic stability is crucial for interpreting in vitro potency versus in vivo duration.

Model: HepG2 (Liver) & SH-SY5Y (Neuroblastoma)
  • HepG2: Used to assess metabolic clearance and hepatotoxicity.

  • SH-SY5Y: Used to assess neurotoxicity at high concentrations (overdose simulation).

Protocol 3: MTT Viability Assay

Objective: Establish the


 (Lethal Concentration 50).
  • Plating: 10,000 cells/well in 96-well plates.

  • Treatment: Escaline concentrations (1

    
    M to 1 mM) for 48 hours.
    
  • Readout: Add MTT reagent. Mitochondrial reductase converts MTT to purple formazan. Solubilize and read Absorbance at 570 nm.

  • Threshold: A "safe" window for plasticity experiments requires >95% viability. Typically, phenethylamines show cytotoxicity only at >100

    
    M.
    

Expected Data Summary

ParameterAssayExpected Range (Escaline)Reference Standard (Mescaline)
Binding Affinity (

)
Radioligand Binding100 nM - 500 nM~300 nM
Functional Potency (

)
Ca2+ Flux (FLIPR)0.5

M - 2.0

M
~2-4

M
Maximal Efficacy (

)
Ca2+ Flux60-80% of 5-HTPartial Agonist
Plasticity Sholl AnalysisSignificant increase in crossingsModerate increase
Cytotoxicity (

)
MTT (SH-SY5Y)> 100

M
> 500

M

References

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[1] Neuropharmacology.

    • Context: Provides the foundational binding affinity and functional potency data for the 2C and phenethylamine class
  • Ly, C., et al. (2018). Psychedelics Promote Structural and Functional Neural Plasticity.[2] Cell Reports.

    • Context: The authoritative "Psychoplastogen" paper. Establishes the protocol for neuritogenesis and Sholl analysis using 5-HT2A agonists.
  • Olson, D. E. (2018). Psychoplastogens: A Promising Class of Plasticity-Promoting Neurotherapeutics. Journal of Experimental Neuroscience.

    • Context: Reviews the therapeutic rationale and mechanism (mTOR/TrkB) for compounds like Escaline.
  • Monte, A. P., et al. (1997). Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives.[3] Journal of Medicinal Chemistry.

    • Context: Structure-activity relationships (SAR) of mescaline analogues, providing context for the 4-ethoxy substitution in Escaline.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Escaline Hydrochloride for In Vivo Behavioral Studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Escaline Hydrochloride Dosage & Experimental Optimization Audience: Senior Researchers, Pharmacologists, and Behavioral Neuroscientists Last Updated: January 2026

Introduction

Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) is a potent analog of mescaline, exhibiting higher affinity for the 5-HT


 receptor and distinct pharmacokinetic properties. While it shares the phenethylamine core of mescaline, the 4-ethoxy substitution significantly alters its lipophilicity and potency. This guide addresses the technical challenges of using Escaline HCl in rodent behavioral models, specifically the Head Twitch Response (HTR) and Prepulse Inhibition (PPI) assays.

Section 1: Formulation & Stability

Q: What is the optimal vehicle for Escaline HCl to ensure solubility and physiological compatibility?

A: Unlike many lipophilic tryptamines, Escaline Hydrochloride is a salt with reasonable aqueous solubility, but it requires specific handling to prevent precipitation at physiological pH.

  • Standard Vehicle: 0.9% Sterile Saline (NaCl).

  • Solubility Limit: ~3 mg/mL in Phosphate Buffered Saline (PBS, pH 7.2).

  • Protocol:

    • Dissolve Escaline HCl in sterile water first to ensure complete solvation.

    • Add concentrated saline (10x) or PBS to reach isotonicity.

    • Critical Step: If the concentration exceeds 3 mg/mL, usage of a co-solvent is mandatory to prevent micro-precipitation upon injection.

    • Co-solvent Option: 5% DMSO / 5% Tween-80 / 90% Saline.

Q: How do I calculate the exact salt-correction factor?

Escaline is supplied as a hydrochloride salt. You must correct for the weight of the HCl moiety to dose the free base equivalent accurately.

  • Molecular Weight (Free Base): 225.29 g/mol

  • Molecular Weight (HCl Salt): 261.75 g/mol

  • Correction Factor:

    
    
    
    • To administer 10 mg/kg (base), weigh 11.6 mg/kg of the salt.

Section 2: Dosage Strategy & Pharmacokinetics

Q: What is the therapeutic window for eliciting HTR in C57BL/6J mice without inducing toxicity?

A: Escaline is approximately 2x more potent than mescaline in in vivo mouse models.[1] The dose-response curve is non-monotonic (inverted U-shape).

Dosing Table: Mouse (i.p.)

Effect LevelDosage (mg/kg, salt)Molar Equivalent (µmol/kg)Behavioral Outcome
Threshold 0.5 - 1.0~2 - 4Minimal HTR; slight locomotor suppression.
ED

(Optimal)
2.9 - 3.0 11.2 Peak Head Twitch Response (HTR).
Saturation 5.0 - 10.019 - 38Plateau of HTR; onset of ataxia.
Toxicity Risk > 20.0> 76Warning: High lethality risk. Mescaline analogs show steep toxicity curves above saturation.

Key Insight: Do not extrapolate linear dosing from mescaline (ED


 ~6.5 mg/kg). Escaline's 4-ethoxy group enhances 5-HT

binding affinity, shifting the curve to the left.
Q: What is the pharmacokinetic profile? When should I begin recording?

A: Phenethylamines like Escaline have a slower onset compared to tryptamines (e.g., Psilocybin).

  • Route: Intraperitoneal (i.p.)[2]

  • Onset: 10–15 minutes.

  • Peak Effect (

    
    ): 30–45 minutes  post-injection.
    
  • Duration: 2–3 hours.

Recommendation: Begin habituation to the observation chamber 30 minutes prior to injection. Start recording immediately post-injection, but expect the statistically significant window to be t+20 to t+50 minutes .

Section 3: Experimental Workflow & Visualization

Workflow: Preparation to Data Acquisition

Escaline_Workflow Prep 1. Formulation (0.9% Saline or 5% DMSO) Calc 2. Dosage Calc (Target: 3.0 mg/kg) Prep->Calc Inject 3. Administration (i.p. injection, t=0) Calc->Inject Peak 4. Peak Window (t+20 to t+50 min) Inject->Peak Lag Phase Habit Habituation (-30 to 0 min) Habit->Inject Analyze 5. Analysis (HTR Count / 2-min bins) Peak->Analyze

Caption: Optimized workflow for Escaline administration. Note the critical lag phase between injection and peak behavioral expression.

Section 4: Troubleshooting & Controls

Q: My animals are showing locomotor hyperactivity but no HTR. Why?

A: This indicates off-target dopaminergic activation or excessive dosage.

  • Mechanism: At high doses, phenethylamines lose selectivity for 5-HT

    
     and activate 5-HT
    
    
    
    (sedation/anxiety) or Dopamine D2 receptors (hyperactivity).
  • Solution: Reduce dosage to the ED

    
     range (3 mg/kg).
    
  • Validation: Pre-treat a control group with M100907 (Volinanserin), a selective 5-HT

    
     antagonist (0.5 mg/kg). If HTR is not abolished, the observed behavior is not 5-HT
    
    
    
    mediated.
Q: Why is the response biphasic?

A: Escaline, like Mescaline, exhibits a biphasic locomotor profile:

  • Phase 1 (0-30 min): Hypolocomotion (mediated by 5-HT

    
     and 5-HT
    
    
    
    ).
  • Phase 2 (30-90 min): Hyperlocomotion (mediated by 5-HT

    
     and downstream dopamine release).
    
  • Troubleshooting: Ensure your HTR scoring distinguishes between "twitches" (rotational jerks) and general grooming or shaking associated with Phase 2 hyperactivity.

Mechanistic Pathway: 5-HT2A Activation[2][3][4][5]

Pathway Escaline Escaline HCl R_5HT2A 5-HT2A Receptor (Cortical Layer V) Escaline->R_5HT2A Agonist Binding Gq Gq/11 Protein R_5HT2A->Gq Coupling PLC PLC-beta Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Behavior Head Twitch Response Ca->Behavior Motor Output

Caption: Signal transduction pathway. Escaline drives the Gq-PLC-IP3 cascade, resulting in calcium release that triggers the specific HTR motor program.

References

  • Halberstadt, A. L., et al. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice.[3] Psychopharmacology.[4]

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews.

  • Cayman Chemical. Escaline (hydrochloride) Product Information & Solubility Data.

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology.[4]

Sources

Technical Support Center: Escaline Hydrochloride Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and degradation of Escaline hydrochloride in solution

Audience: Researchers, Analytical Chemists, and Toxicology Professionals.

Introduction: Compound Profile

Escaline Hydrochloride (3,5-dimethoxy-4-ethoxyphenethylamine HCl) is a substituted phenethylamine and a structural analog of Mescaline. In research settings, it is primarily utilized as a reference standard for forensic toxicology and neuropharmacology.

While the hydrochloride salt confers significant stability compared to the free base, the compound remains susceptible to specific degradation pathways in solution—primarily oxidative deamination and photolytic cleavage. This guide provides the technical protocols required to maintain sample integrity and validate experimental results.

Module 1: Storage & Handling (FAQs)

Q: What is the optimal solvent for long-term storage of Escaline HCl?

A: Acidified Methanol or Water (pH < 5).

  • Technical Rationale: Phenethylamines are primary amines. In basic or neutral solutions, the amine exists in equilibrium with its free base form, which is highly susceptible to oxidation by atmospheric oxygen. Maintaining an acidic pH ensures the nitrogen remains protonated (

    
    ), which is kinetically resistant to oxidation.
    
  • Recommendation: For stock solutions, use Methanol containing 0.1% Formic Acid or 0.01 M HCl .

Q: Can I store Escaline HCl in DMSO?

A: Yes, but with caution regarding hygroscopicity.

  • Risk: DMSO is highly hygroscopic. Absorbed water can facilitate hydrolysis or microbial growth over time.

  • Protocol: If using DMSO, store under an inert atmosphere (Argon/Nitrogen) in a septum-sealed vial at -20°C. Avoid repeated freeze-thaw cycles, which can introduce moisture.

Q: My solution has turned yellow. Is it still usable?

A: Likely No.

  • Diagnosis: Yellowing is a hallmark of oxidative degradation, often indicating the formation of imines or quinone-methide species derived from the phenolic ring (if ether cleavage occurred) or N-oxidation products.

  • Action: Perform a purity check via HPLC-UV. If purity is <98%, discard the solution.

Module 2: Degradation Mechanisms (The "Why")

Understanding the degradation pathways is critical for interpreting "ghost peaks" in your chromatograms. Escaline shares the core phenethylamine backbone with Mescaline; therefore, their degradation profiles are analogous.

Primary Degradation Pathways
  • Oxidative Deamination: The primary amine is attacked by reactive oxygen species (ROS), leading to the formation of the corresponding aldehyde and ammonia.

  • N-Oxidation: Formation of the hydroxylamine or N-oxide derivatives.

  • Photolytic Degradation: Exposure to UV light (especially <280 nm) can generate radicals at the benzylic position, leading to fragmentation.

Visualizing the Degradation Logic

Escaline_Degradation cluster_0 Critical Control Point Escaline Escaline HCl (Intact) FreeBase Free Base Equilibrium (pH > 7) Escaline->FreeBase  Deprotonation NOxide Degradant C: N-Oxide / Hydroxylamine Escaline->NOxide  Direct N-Oxidation Oxidation Oxidative Deamination (+ O2 / Light) FreeBase->Oxidation  Electron Transfer Aldehyde Degradant A: 3,5-dimethoxy-4-ethoxy phenylacetaldehyde Oxidation->Aldehyde  -NH3 Acid Degradant B: Carboxylic Acid Derivative Aldehyde->Acid  Further Oxidation

Figure 1: Mechanistic pathway of Escaline degradation. Note that pH control prevents the "Free Base" transition, effectively blocking the primary oxidation route.

Module 3: Experimental Validation (The "How")

To certify the stability of your specific preparation, you must perform a Forced Degradation Study (Stress Testing).[1][2] This is a self-validating system: if your method cannot detect degradation after these steps, your analytical method is insufficiently sensitive.

Protocol: Forced Degradation Workflow

Objective: Induce 10–20% degradation to validate analytical method specificity.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C for 4 hoursStable. Minimal degradation expected (Escaline is stable in acid).
Base Hydrolysis 0.1 N NaOH, 60°C for 2 hoursUnstable. Expect significant degradation (Oxidation of free base).
Oxidation 3%

, RT for 2 hours
Degradation. Formation of N-oxides (Mass shift +16 Da).
Photolysis UV Light (254 nm), 24 hoursDegradation. Benzylic radical formation/fragmentation.
Thermal 60°C (Solid State), 7 daysStable. HCl salt crystal lattice is thermally robust.
Workflow Diagram

Stability_Workflow Start Sample Preparation (1 mg/mL) Split Split Aliquots Start->Split Acid Acid Stress (0.1N HCl) Split->Acid Base Base Stress (0.1N NaOH) Split->Base Oxid Oxidative Stress (3% H2O2) Split->Oxid Neut Neutralize (Quench Reaction) Acid->Neut Base->Neut Oxid->Neut HPLC HPLC-PDA / LC-MS Analysis Neut->HPLC Decision Mass Balance Check HPLC->Decision

Figure 2: Step-by-step workflow for validating Escaline stability via stress testing.

Module 4: Analytical Troubleshooting

Method Parameters (LC-MS/UV)

To separate Escaline from its degradants, use a method optimized for polar amines.

  • Column: C18 (End-capped) or Phenyl-Hexyl (for better selectivity of aromatic ethers).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 10 minutes.

  • Detection: UV @ 280 nm (Absorption of the trimethoxy/ethoxy benzene ring).

Troubleshooting Table
SymptomProbable CauseCorrective Action
Peak Tailing Interaction of amine with silanol groups on column.Add 5-10 mM Ammonium Formate to Mobile Phase A to mask silanols.
Ghost Peak (RT < Escaline) Hydrophilic degradant (Acid/Aldehyde).Check storage pH. If pH > 6, acidification was insufficient.
Ghost Peak (RT > Escaline) Dimerization or solvent contaminant.Check solvent purity. Avoid acetone/aldehydes (forms Schiff bases).
Loss of Signal Adsorption to glass surfaces.Use silanized glass vials or polypropylene inserts for low concentrations (<100 ng/mL).

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Phenethylamines in Seized Materials. Retrieved January 29, 2026, from [Link]

  • Tsujikawa, K., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International, 248, 48-54.[3] (Provides mechanistic grounding for phenethylamine salt instability). Retrieved January 29, 2026, from [Link]

  • World Health Organization (WHO). (2014). Expert Committee on Drug Dependence: Critical Review of Phenethylamines. (General stability data for Mescaline analogs). Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Escaline (3,5-Dimethoxy-4-ethoxyphenethylamine)

Author: BenchChem Technical Support Team. Date: February 2026

Investigational Safety & Experimental Troubleshooting Guide

Status: Active Last Updated: January 2026 Access Level: Research & Development (R&D) Scope: In vitro neuropharmacology and in vivo behavioral assays.

Introduction: The Safety-Data Gap

Welcome to the Technical Support Center for Escaline. Unlike its parent compound Mescaline, Escaline lacks an extensive historical toxicity profile. As a 4-ethoxy homolog of Mescaline, it exhibits approximately 5-8x higher potency at the 5-HT2A receptor.

Critical Advisory: In the absence of definitive clinical toxicology, researchers must treat Escaline as a potential excitotoxin until proven otherwise. This guide provides the protocols necessary to distinguish between artifactual experimental noise and genuine neurotoxic signals.

Module 1: Mechanism & Risk Profiling (FAQ)

Q: Is Escaline inherently neurotoxic like substituted amphetamines (e.g., MDMA)? A: Current Structure-Activity Relationship (SAR) data suggests a lower neurotoxic potential than amphetamines, but higher risk than Mescaline due to potency.

  • The Amphetamine Distinction: Escaline lacks the alpha-methyl group found in MDMA or MDA. This alpha-methyl group is typically required for transport into the presynaptic terminal via SERT/DAT, where dopamine oxidation causes terminal degeneration.

  • The 5-HT2A Risk: Escaline’s primary risk vector is glutamatergic excitotoxicity . Overstimulation of postsynaptic 5-HT2A receptors on pyramidal neurons can trigger downstream glutamate release, leading to intracellular

    
     overload and oxidative stress.
    

Q: What biomarkers should I monitor to validate neurotoxicity? A: Do not rely on a single endpoint. We recommend a "Triad of Verification":

  • Membrane Integrity: LDH (Lactate Dehydrogenase) leakage.

  • Mitochondrial Function: MTT or Resazurin reduction (distinguishes metabolic arrest from necrosis).

  • Apoptotic Signaling: Caspase-3 cleavage (indicates programmed cell death vs. necrotic lysis).

Module 2: Signaling Pathway Visualization

Figure 1: Potential Excitotoxic Pathway of High-Potency Phenethylamines This diagram illustrates the theoretical cascade where 5-HT2A overactivation leads to intracellular calcium dysregulation.

Escaline_Toxicity_Pathway Escaline Escaline (Ligand) HT2A 5-HT2A Receptor (Post-Synaptic) Escaline->HT2A Agonist Binding (Ki ~high) Gq Gq/11 Protein HT2A->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca2+ Release (ER) IP3->Ca_Release Glutamate Glutamate Spillover Ca_Release->Glutamate Retrograde Signaling NMDA NMDA Receptor Hyperactivation Glutamate->NMDA Excitotoxicity ROS ROS Generation (Mitochondrial Stress) NMDA->ROS Ca2+ Overload Apoptosis Neuronal Apoptosis (Caspase-3) ROS->Apoptosis Cell Death

Caption: Theoretical excitotoxic cascade.[1] Escaline-induced 5-HT2A activation triggers Gq signaling, leading to calcium mobilization and secondary glutamate-driven oxidative stress.

Module 3: Troubleshooting Experimental Anomalies

Issue 1: High Baseline Cytotoxicity in Vehicle Controls Symptom: Neuronal cultures (e.g., SH-SY5Y or primary cortical) show >15% cell death in the 0 µM Escaline group.

  • Root Cause: Escaline is lipophilic and often requires DMSO for solubility. DMSO concentrations >0.1% are neurotoxic in sensitive primary cultures.

  • Corrective Action:

    • Dissolve Escaline HCl in 100% DMSO to create a 1000x stock.

    • Dilute 1:1000 into the culture medium (Final DMSO = 0.1%).

    • Self-Validation: Run a "Vehicle Only" well. If viability <95%, reduce DMSO to 0.05% or switch to a cyclodextrin-based carrier.

Issue 2: Inconsistent Head Twitch Response (HTR) in Mice Symptom: High variance in HTR counts (a proxy for 5-HT2A activation) between subjects.

  • Root Cause: 5-HT2A receptors undergo rapid internalization (desensitization) upon agonist exposure. Stress-induced hyperthermia can also confound results.

  • Corrective Action:

    • Habituation: Acclimate mice to the observation chamber for 30 mins prior to injection.

    • Temperature Lock: Maintain ambient temperature at 22°C ± 1°C. Escaline disrupts thermoregulation; overheating mimics neurotoxicity behaviorally.

    • Washout: Ensure a minimum 7-day washout period between doses if using a within-subject design.

Module 4: Mitigation & Validation Protocols
Protocol A: Differential Cytotoxicity Assay (Escaline vs. Mescaline)

Objective: Determine if Escaline exhibits toxicity exceeding its parent compound.

StepActionTechnical Note
1. Plating Seed SH-SY5Y cells at

cells/well in 96-well plates.
Allow 24h attachment.
2. Dosing Treat with Escaline (0.1, 1, 10, 100 µM). Run parallel Mescaline plates.Critical: Include a 10 µM Rotenone positive control (toxicity benchmark).
3. Incubation Incubate for 24 hours at 37°C.
4. Assay Perform MTT assay. Measure absorbance at 570 nm.
5. Analysis Calculate

.[2][3]
If Escaline

< 50 µM, proceed to Protocol B (ROS detection).
Protocol B: ROS Detection (Oxidative Stress Validation)

Use this if Protocol A indicates reduced viability.

  • Load cells with H2DCFDA (10 µM) for 30 mins.

  • Wash with PBS.

  • Expose to Escaline (at determined

    
     concentration).
    
  • Mitigation Check: Co-treat one group with N-Acetylcysteine (NAC, 1 mM) .

  • Result Interpretation: If NAC rescues viability, the toxicity is oxidative (ROS-mediated) and likely manageable. If NAC fails, suspect direct membrane lysis (solvent or off-target effect).

Protocol C: Receptor Specificity Blockade

Objective: Confirm effects are 5-HT2A mediated and not off-target toxicity.

  • Antagonist: Ketanserin (highly selective 5-HT2A antagonist).

  • Dosing: Pre-treat cell culture or animal subject with Ketanserin (40 nM in vitro / 1 mg/kg i.p. in vivo) 30 minutes before Escaline.

  • Logic: If Ketanserin prevents the observed "toxicity" or behavioral anomaly, the effect is receptor-mediated excitotoxicity. If toxicity persists, it is a non-specific chemical effect.

Module 5: Troubleshooting Logic Flow

Figure 2: Experimental Decision Tree Use this workflow when unexpected toxicity data appears.

Troubleshooting_Workflow Start Observed Toxicity (Cell Death / Abnormal Behavior) CheckVehicle Check Vehicle Control (DMSO < 0.1%?) Start->CheckVehicle SolventTox Artifact: Solvent Toxicity Reduce DMSO CheckVehicle->SolventTox Control Dead CheckKetanserin Apply Ketanserin Blockade CheckVehicle->CheckKetanserin Control Healthy ToxBlocked Mechanism: 5-HT2A Excitotoxicity Reduce Dose / Add Antioxidants CheckKetanserin->ToxBlocked Toxicity Disappears ToxPersists Mechanism: Off-Target / Chemical Check pH & Osmolarity CheckKetanserin->ToxPersists Toxicity Remains

Caption: Decision tree for isolating the source of toxicity. Distinguishes between solvent artifacts, receptor-mediated excitotoxicity, and chemical contaminants.

References
  • Shulgin, A., & Shulgin, A. (1991).[4][5] PiHKAL: A Chemical Love Story. Transform Press. (Entry #71: Escaline).

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. (Comprehensive review of phenethylamine pharmacology).

  • Halberstadt, A. L., et al. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Psychopharmacology. (Establishes potency ratios for Escaline vs Mescaline).

  • Kyzar, E. J., et al. (2017). Effects of Hallucinogenic Agents Mescaline and Phencyclidine on Zebrafish Behavior and Physiology. Progress in Neuro-Psychopharmacology and Biological Psychiatry. (Glutamate/Excitotoxicity mechanisms).[1]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive phenethylamines and amphetamines. European Neuropsychopharmacology. (Receptor binding affinity data).

Sources

Technical Support Center: Escaline Head-Twitch Response (HTR) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Variability in Head-Twitch Response (HTR) to Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) Ticket ID: ESC-HTR-5HT2A-OPT Assigned Specialist: Senior Application Scientist, Behavioral Pharmacology Unit

Introduction: The Support Ticket Context

You are accessing the Tier 3 Technical Support archive for the Escaline HTR Assay . This guide addresses the high variability often observed when transitioning from tryptamines (e.g., Psilocybin, 5-MeO-DMT) to phenethylamines like Escaline.

While the Head-Twitch Response is the "gold standard" behavioral proxy for 5-HT2A receptor activation in rodents, it is notoriously sensitive to experimental noise. Escaline, a mescaline analog, presents unique pharmacokinetic challenges compared to LSD or DOI. This guide synthesizes field-proven troubleshooting steps to stabilize your data.

Module 1: Formulation & Pharmacokinetics (The Input)

User Query: "My Escaline HTR counts are inconsistent between batches. Is the drug degrading, or is my vehicle wrong?"

Root Cause Analysis

Escaline is a phenethylamine. Unlike tryptamines, it is relatively stable, but its solubility and onset time differ significantly. Variability here usually stems from salt-form confusion or incorrect pH buffering , leading to erratic absorption rates.

Troubleshooting Protocol

Q1: Which salt form are you using?

  • HCl Salt (Standard): Highly water-soluble.

  • Freebase: Poorly water-soluble; requires organic co-solvents (DMSO/Ethanol).

  • Action: Always verify the Certificate of Analysis (CoA). If using freebase, converting to a salt form is preferred for consistent IP (intraperitoneal) or SC (subcutaneous) absorption.

Q2: What is your vehicle composition?

  • Avoid: 100% DMSO (causes local irritation/pain, confounding behavior).

  • Recommended: 0.9% Sterile Saline.

  • For Freebase: Dissolve in minimal 0.1 M HCl, then titrate to pH 6–7 with NaOH, and dilute with saline.

Q3: Are you accounting for the Phenethylamine Time-Course?

  • The Issue: Tryptamines (e.g., Psilocybin) often peak early (0–30 min). Phenethylamines like Escaline and Mescaline have a slower onset and longer duration.

  • The Fix: Extend your recording window.

    • Standard Window: 0–30 mins (Risk: Missing the peak).

    • Optimized Window: 0–60 or 0–90 mins.

Visualization: Formulation & Injection Workflow

Escaline_Workflow cluster_prep Formulation Phase cluster_animal Animal Phase Drug Escaline (HCl Salt) Mix Vortex & pH Check (Target pH 6-7) Drug->Mix Vehicle 0.9% Saline Vehicle->Mix Inject Injection (SC/IP) 10ml/kg volume Mix->Inject Habituation Habituation (30-60 min) Habituation->Inject Wait Absorption Lag (5-10 min) Inject->Wait Recording Recording Window (0-90 mins) Wait->Recording Start Data Acquisition

Figure 1: Optimized workflow for Escaline administration. Note the critical habituation phase prior to injection to reduce stress-induced noise.

Module 2: Biological Variables (The Subject)

User Query: "I see robust HTR in some mice but zero response in others within the same group."

Expert Insight: The Strain & Sex Factor

You cannot treat mice as generic biological test tubes. 5-HT2A receptor density and sensitivity are genetically determined.

Q1: Which mouse strain are you using?

  • C57BL/6J: The industry standard. High baseline 5-HT2A sensitivity.

  • 129S6/SvEv: Often show dampened HTR responses compared to C57BL/6J.

  • Recommendation: Standardize on C57BL/6J (Adult, 8–12 weeks).

Q2: Are you mixing sexes?

  • The Science: Estrogen levels modulate 5-HT2A receptor density. Female C57BL/6J mice often exhibit higher HTR frequencies than males when treated with phenethylamines like DOI or Escaline [1].

  • The Fix: Do not pool male and female data unless you are specifically powering the study to detect sex differences. Analyze them as separate cohorts.

Q3: Is the environment competing with the drug?

  • Novelty Suppression: If a mouse is placed in a new cage immediately after injection, exploratory behavior (sniffing, rearing) overrides the motor command for head twitches.

  • Protocol: Habituate mice to the test chamber for at least 30 minutes before injection.

Module 3: Data Acquisition & Analysis (The Output)

User Query: "Manual counting is too slow, but is automated tracking reliable for Escaline?"

Detection Method Comparison
FeatureManual Scoring (Video)Magnetometer (Coil)Computer Vision (DeepLabCut)
Accuracy High (if blinded)Gold Standard Variable (Model dependent)
Throughput LowHighHigh
Invasiveness Non-invasiveInvasive (Magnet implant)Non-invasive
Escaline Specifics Can distinguish HTR from "wet dog shakes" or tremors.Detects frequency (80-100Hz) precisely.Requires training on phenethylamine-specific movements.
The "False Positive" Trap

Escaline, at high doses (>10 mg/kg), may induce tremors or stereotypy (repetitive grooming).

  • Tremor: Continuous shivering.

  • HTR: Discrete, snap-like rotational movement (duration <0.15s).

  • Guidance: If using automated software, validate the algorithm against a manual observer for the first cohort to ensure tremors are not being miscounted as HTRs.

Visualization: The Mechanistic Pathway

Understanding the pathway helps troubleshoot why the response fails (e.g., tolerance).

HTR_Pathway cluster_tolerance Variability Factor: Tolerance Escaline Escaline Rec 5-HT2A Receptor (Cortical Layer V) Escaline->Rec Agonist Binding Gjq Gq/11 Protein Rec->Gjq Activation Arrestin Beta-Arrestin Rec->Arrestin Desensitization (If repeated dosing) PLC Phospholipase C (PLC) Gjq->PLC IP3 IP3 + DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Motor Motor Output (Head Twitch) Ca->Motor Excitatory Drive

Figure 2: Signal transduction pathway. Note that repeated dosing leads to Beta-Arrestin recruitment, causing rapid tolerance (tachyphylaxis). Do not re-use mice for HTR within 7 days.

Summary of Optimization Steps

  • Dose-Response: Run a pilot range (e.g., 0.5, 1.0, 3.0, 10.0 mg/kg). Expect an inverted U-shaped curve; too high a dose reduces HTR due to competing motor stereotypies.

  • Timing: Record for 60 minutes post-injection to capture the delayed phenethylamine peak.

  • Environment: Dim red light (white light is anxiogenic) and 30-min habituation are mandatory.

  • Blinding: If scoring manually, the scorer must be blinded to the treatment group to prevent confirmation bias.

References

  • Sex Differences in HTR: Revenga, M. de la F., et al. (2019). Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice. National Institutes of Health.

  • Escaline & Phenethylamine Potency: Halberstadt, A. L., et al. (2019).[1] Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Psychopharmacology.

  • HTR Methodology & Validation: Halberstadt, A. L., & Geyer, M. A. (2013).[2] Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior using a magnetometer-based system. Psychopharmacology.

  • Mechanism of Action: González-Maeso, J., et al. (2007).[3] Hallucinogens recruit specific cortical 5-HT2A receptor-mediated signaling pathways to affect behavior. Neuron.

Sources

Technical Support Center: Escaline Binding Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenethylamine Challenge

Escaline is a psychoactive phenethylamine and a close structural analog of Mescaline. In pharmacological characterization, particularly at the 5-HT2A and 5-HT2C receptors, researchers often encounter high variability. Unlike tryptamines, the phenethylamine scaffold presents unique physicochemical challenges—specifically lipophilicity and specific adsorption issues—that can distort radioligand competition data.

This guide addresses the root causes of inconsistent


 and 

values. It moves beyond basic protocol steps to the mechanistic reasons for assay failure, ensuring your data reflects true receptor affinity, not experimental artifacts.
Part 1: Pre-Assay Quality Control (The Foundation)

Q: My stock solutions of Escaline precipitate upon dilution. How do I ensure solubility without compromising the receptor?

The Issue: Escaline, particularly in its free base form, has poor aqueous solubility. While the hydrochloride (HCl) salt is more soluble, it can still precipitate in high-salt binding buffers (salting-out effect) or adsorb to plasticware.

The Fix:

  • Solvent Choice: Dissolve the solid compound in 100% DMSO to create a high-concentration master stock (e.g., 10 mM).

  • Serial Dilution Protocol: Do not dilute directly from 100% DMSO into the assay buffer. This causes "crashing out" at the interface.

    • Step A: Perform serial dilutions in 100% DMSO .

    • Step B: Transfer these DMSO stocks into the aqueous assay buffer at a ratio of 1:1000 or 1:500.

    • Constraint: Keep final DMSO concentration < 1.0% (ideally 0.1–0.5%). 5-HT2A G-protein coupling is sensitive to high solvent concentrations.

  • Vessel Material: Use polypropylene or silanized glass for dilutions. Phenethylamines can stick to untreated polystyrene, effectively lowering the free concentration

    
     available to bind the receptor.
    
Part 2: The Binding Event (The Core)

Q: I am seeing high Non-Specific Binding (NSB) (>50% of Total Binding). How do I reduce this?

The Mechanism: Phenethylamines and many radioligands (e.g., [3H]-Ketanserin or [125I]-DOI) are hydrophobic. They adhere electrostatically and hydrophobically to the glass fiber filters used in harvesting. This mimics "binding" but is actually filter noise.

The Fix: The PEI Blockade You must pretreat your filters (GF/B or GF/C) with Polyethyleneimine (PEI) . PEI is a cationic polymer that masks the negatively charged silanol groups on glass fibers.

  • Protocol: Soak filters in 0.3% – 0.5% PEI for at least 2 hours (up to 12 hours) at 4°C prior to harvesting.

  • Critical Addition: Add 0.1% BSA (Bovine Serum Albumin) to your wash buffer. BSA acts as a "scavenger" protein, keeping the hydrophobic ligand in solution during the rapid wash phase, preventing it from re-adsorbing to the filter.

Q: My


 curves are right-shifted (lower affinity) compared to literature values. Why? 

The Mechanism: Ligand Depletion This is the most common error in high-affinity assays. If the receptor concentration


 is too high relative to the radioligand's 

, the receptor acts as a "sponge," depleting the free radioligand. This violates the assumptions of the Cheng-Prusoff equation.

The Fix: Zone A Validation Ensure you are operating in "Zone A" where depletion is negligible (


).
  • Check: Total receptor concentration (

    
    ) should be 
    
    
    
    of the radioligand.
  • Action: If your signal is too low to reduce protein, use a radioligand with higher Specific Activity (Ci/mmol) rather than adding more membrane protein.

Part 3: Visualization of Workflows
Figure 1: Optimized Binding Assay Workflow

This diagram outlines the critical control points (CCPs) where Escaline assays typically fail.

BindingAssay cluster_filters Filter Pre-Treatment (Crucial for NSB) Start Start: Escaline Stock Prep Dilution Serial Dilution in DMSO (Prevent Precipitation) Start->Dilution Keep DMSO <1% final Incubation Equilibrium Binding (60-90 min @ 30°C) Dilution->Incubation Membrane Membrane Prep (HEK-5HT2A) (Check Protein Conc.) Membrane->Incubation Avoid Ligand Depletion Harvest Harvesting onto GF/B Filters (The Critical Step) Incubation->Harvest Wash Rapid Wash (Ice Cold Buffer) (<10 sec total) Harvest->Wash Remove Unbound Ligand Count Scintillation Counting Wash->Count Analysis Data Analysis (Cheng-Prusoff) Count->Analysis FilterDry Dry GF/B Filters PEISoak Soak in 0.3% PEI (2+ Hours) FilterDry->PEISoak PEISoak->Harvest Reduce Electrostatic Binding

Caption: Workflow for Escaline competition binding. Note the parallel PEI soak step (Red Box) essential for reducing non-specific binding of phenethylamines.

Part 4: Troubleshooting Logic Tree
Figure 2: Diagnostic Decision Matrix

Use this logic tree when analyzing failed or inconsistent plates.

Troubleshooting Problem Inconsistent Results HighNSB High Non-Specific Binding (>50%) Problem->HighNSB LowTotal Low Total Binding (Low Signal) Problem->LowTotal Shifted Right-Shifted IC50 (Low Affinity) Problem->Shifted FilterCheck Did you use PEI? HighNSB->FilterCheck LigandCheck Check Radioligand Purity LowTotal->LigandCheck EquilCheck Is Equilibrium Reached? Shifted->EquilCheck WashCheck Is Wash Buffer Cold? FilterCheck->WashCheck Yes SolnNSB1 Soak filters in 0.3% PEI FilterCheck->SolnNSB1 No SolnNSB2 Add 0.1% BSA to Buffer WashCheck->SolnNSB2 Yes ReceptorCheck Check Membrane Integrity (Freeze/Thaw) LigandCheck->ReceptorCheck OK SolnLow1 Re-order Radioligand (Oxidation prone) LigandCheck->SolnLow1 Degraded DepletionCheck Is Receptor Conc > 0.1*Kd? EquilCheck->DepletionCheck Yes SolnShift1 Increase Incubation Time (Escaline has slow off-rate) EquilCheck->SolnShift1 No SolnShift2 Dilute Membrane Protein DepletionCheck->SolnShift2 Yes

Caption: Diagnostic logic for isolating the cause of assay failure. Follow the path from the observed symptom to the corrective action.

Part 5: Data Analysis & Reference Values

Q: How do I calculate the


 correctly? 

Do not report the


 as the affinity constant. You must correct for the competition conditions using the Cheng-Prusoff Equation :


Where:

  • 
     = Concentration of free radioligand (e.g., [3H]-Ketanserin).
    
  • 
     = Dissociation constant of the radioligand (determined experimentally via Saturation Binding).
    

Table 1: Reference Parameters for 5-HT2A Assays Use these values to validate your internal controls.

ParameterTypical ValueNotes
Radioligand [3H]-KetanserinAntagonist. High affinity (

nM). Low NSB compared to agonists.[1]
Membrane Protein 5 - 20

g/well
Optimized for HEK-293 or CHO cells expressing 5-HT2A.
Incubation Time 60 - 90 minsAt 30°C or 37°C. Phenethylamines may have slower association kinetics.
Filter Type GF/B or GF/CMust be PEI treated.[1]
Escaline

(5-HT2A)
~20 - 100 nMVaries by cell line and radioligand. Reference Nichols et al.
References
  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. [Link]

  • Nichols, D. E. (2004).[2] Hallucinogens.[3] Pharmacology & Therapeutics, 101(2), 131–181. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at cell surface receptors.[4] British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956–1964. [Link]

Sources

Technical Support Center: Escaline Administration in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

Escaline is a phenethylamine hallucinogen and a 4-ethoxy analog of Mescaline.[1] It acts primarily as a potent agonist at the serotonin 5-HT


 receptor. Successful administration in animal models (specifically for Head Twitch Response - HTR) requires strict adherence to solubility limits and pH control to prevent precipitation and ensure bioavailability.
Key Compound Properties
PropertySpecificationImpact on Formulation
Chemical Structure 3,5-dimethoxy-4-ethoxyphenethylamineModerate lipophilicity compared to Mescaline.
Preferred Form Hydrochloride (HCl) or Fumarate saltCritical: Freebase is an oil and insoluble in aqueous media. Always use the salt form for in vivo work.
pKa ~9.5 (Amine group)Basic. Solutions must be kept neutral (pH ~7.0–7.4) to maintain ionization and solubility.
Potency ~5-8x MescalineEffective doses are lower (typically 1–10 mg/kg), reducing the need for high-concentration stock solutions.

Formulation & Vehicle Selection (Bench Protocol)

Decision Matrix: Selecting the Right Vehicle

Do not default to DMSO unless necessary. Phenethylamine salts are generally water-soluble at the concentrations required for potent analogs like Escaline.

VehicleSelection Start Start: Define Required Dose Calc Calculate Concentration (Target Dose mg/kg ÷ Inj. Volume ml/kg) Start->Calc Check Is Concentration < 3 mg/mL? Calc->Check Saline CHOICE A: 0.9% Sterile Saline (Standard Protocol) Check->Saline Yes (Standard) Cosolvent CHOICE B: Saline + 5-10% DMSO (Enhanced Solubility) Check->Cosolvent No (High Dose) Advanced CHOICE C: 20% HP-β-CD (Cyclodextrin Complex) Cosolvent->Advanced If Precipitation Persists

Figure 1: Decision tree for vehicle selection based on required concentration. For Escaline, most HTR studies fall into the "Yes" path (< 3 mg/mL).

Standard Operating Procedure (SOP): Saline Preparation

Target: 1 mg/mL solution (Suitable for 10 mg/kg dose @ 10 mL/kg volume).

  • Weighing: Weigh the Escaline HCl salt precisely.

  • Initial Dissolution: Add 0.9% sterile saline to 80% of the final target volume.

  • Agitation: Vortex for 30 seconds.

    • Troubleshooting: If particles remain, sonicate at 40°C for 5-10 minutes.

  • pH Check (Crucial): Check pH using a micro-probe.

    • Target: pH 6.5 – 7.5.

    • Adjustment: If pH < 5.0 (too acidic due to HCl), adjust carefully with dilute NaOH. If pH > 8.0, the drug may de-ionize and precipitate; adjust with dilute HCl.

  • Final Volume: Add saline to reach the final volume.

  • Sterilization: Filter through a 0.22 µm PES syringe filter. Note: Nylon filters may bind phenethylamines; PES or PVDF is preferred.

In Vivo Administration Troubleshooting

FAQ: Administration & Bioavailability

Q: My mice show variable Head Twitch Response (HTR) data. Is the vehicle to blame? A: Likely, yes. Variability often stems from two vehicle-related issues:

  • Peritoneal Irritation: If you used >10% DMSO or high ethanol content, you may be inducing "writhing" behavior which confounds HTR scoring.

    • Fix: Switch to pure saline or <2% DMSO.

  • Injection Volume: Phenethylamines rely on rapid absorption to trigger the 5-HT

    
     cascade.
    
    • Standard: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

    • Error: Using 1 mL/kg (high concentration bolus) can cause local precipitation in the peritoneum if the pH shifts upon contact with body fluids.

Q: Can I use subcutaneous (SC) injection instead of intraperitoneal (IP)? A: Yes, but expect a shift in


.
  • IP: Faster onset (10-15 mins), higher

    
    . Preferred for acute HTR quantification.
    
  • SC: Slower absorption, prolonged duration. Use this only if IP is causing stress-related artifacts or if studying duration of action.

Q: The solution precipitated after filtering. Why? A: This is usually a "Salting Out" effect or pH drift.

  • Cause: Standard Phosphate Buffered Saline (PBS) contains phosphates that can occasionally form insoluble salts with high concentrations of amine drugs, though rare with Escaline.

  • Fix: Switch to 0.9% NaCl (Physiological Saline) instead of PBS. The lack of phosphate ions reduces precipitation risk.

Biological Pathway & Data Interpretation

Understanding the pharmacokinetics is vital for timing your observations.

PK_Pathway Inj IP Injection (Escaline HCl) Abs Peritoneal Absorption (pH dependent) Inj->Abs t=0 min Blood Systemic Circulation Abs->Blood Rapid Diffusion BBB BBB Transport (Lipophilicity) Blood->BBB Receptor 5-HT2A Activation (Cortical L5 Pyramidal) BBB->Receptor T_max ~15-30 min Behav Head Twitch Response (HTR) Receptor->Behav Readout

Figure 2: Pharmacokinetic flow from injection to behavioral output. Note that T_max is typically 15-30 minutes for IP phenethylamines.

Reference Data Tables

Table 1: Solubility Compatibility Matrix (Escaline HCl)
Solvent SystemSolubility Limit (approx.)Recommended Use
Water / 0.9% Saline ~3–5 mg/mLPrimary Choice. Suitable for doses up to ~30 mg/kg.
PBS (Phosphate Buffered) ~3 mg/mLSecondary. Risk of salt precipitation at high conc.
Ethanol ~10 mg/mLStock Solution Only. Must dilute to <5% for injection.
DMSO ~3–10 mg/mLRescue Only. Use if compound is impure or stubbornly insoluble.
Table 2: Recommended Experimental Parameters (Mouse HTR)
ParameterRecommendationRationale
Dose Range 1.0 – 10.0 mg/kgEscaline is 5-8x more potent than Mescaline (active ~10-100 mg/kg).
Injection Vol 10 mL/kgEnsures isotonic dispersion and minimizes local irritation.
Pre-treatment 15 min habituationAllow animal to settle in the chamber before recording.
Observation 0–30 min post-dosePeak HTR activity typically occurs within this window.

References

  • Halberstadt, A. L., et al. (2022). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxy-phenylalkylamines. Psychopharmacology. Link

    • Context: Establishes standard HTR protocols (5-10 mL/kg saline vehicle) for phenethylamines.
  • Nichols, D. E. (2018).[2] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

    • Context: Authoritative source on potency r
  • ChemicalBook / PubChem. (2025).[1][2] Escaline Hydrochloride Physicochemical Properties.[1][3][4][5]Link

    • Context: Solubility data (Water, DMSO, Ethanol)
  • Gatch, M. B., et al. (2011).[6] Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines. Psychopharmacology. Link

    • Context: Validates the use of saline vehicle for 2C-series and related phenethylamines in locomotor and discrimin

Sources

Technical Support Center: Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) In Vivo Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ESC-VIVO-OPT-001 Subject: Troubleshooting Adverse Effects ("Body Load") and Optimizing Behavioral Endpoints in Rodent Models Assigned Specialist: Senior Application Scientist, Neuropharmacology Division

Executive Summary

Escaline is a phenethylamine hallucinogen and a 4-ethoxy analogue of mescaline.[1] While it is a potent tool for probing 5-HT2A receptor signaling, researchers often encounter "body load"—a colloquial term for a cluster of adverse autonomic and motor effects that can confound behavioral data (e.g., Head Twitch Response, Drug Discrimination).

This guide addresses the three most common technical tickets regarding Escaline administration:

  • Formulation Artifacts: Differentiating injection site irritation from central effects.

  • Autonomic Arousal: Managing hyperthermia and sympathomimetic toxicity.

  • Behavioral Interference: Distinguishing efficacy (HTR) from serotonin toxicity (tremors/rigidity).

Module 1: Formulation & Administration (The "Input" Error)

User Query: "My rats are showing immediate writhing and reduced locomotion post-injection. Is this sedation or GI distress?"

Diagnosis: Likely peritoneal irritation due to pH imbalance, not central pharmacological activity. Phenethylamines are basic; hydrochloride salts can be acidic in solution, while freebases are caustic.

Troubleshooting Protocol: The pH-Balanced Delivery System
ParameterSpecificationReason
Vehicle 0.9% Saline (Sterile)Water causes hypotonic stress/hemolysis at injection site.
pH Target 7.0 – 7.4Acidic solutions (< pH 5) trigger nociceptors, causing "writhing" that mimics GI distress.
Concentration < 10 mg/mLHigh concentrations increase local osmolarity and tissue damage.
Route SC (Subcutaneous)Preferred over IP. IP injection of phenethylamines often causes greater abdominal irritation, confounding locomotor data.

Step-by-Step Formulation:

  • Dissolve Escaline HCl in 80% of final volume sterile saline.

  • Measure pH. It will likely be slightly acidic.

  • Titrate with 0.1N NaOH dropwise until pH reaches 7.2–7.4.

  • Bring to final volume.

  • Validation: Inject control animal with vehicle at the same pH. If writhing persists, the issue is injection technique, not the drug.

Module 2: Managing Autonomic Arousal (The "Hardware" Stress)

User Query: "Treated mice are showing piloerection and significant hyperthermia (>39°C). How do I mitigate this without blocking the 5-HT2A effect I need to measure?"

Technical Insight: Escaline's "body load" is driven by off-target binding at 5-HT2C receptors and Alpha-adrenergic receptors , alongside peripheral 5-HT2A activation.

Mechanism of Action & Adverse Pathways

The following diagram illustrates the signal bifurcation between desired behavioral outputs and adverse autonomic noise.

Escaline_Pathways cluster_Central CNS Targets (Desired) cluster_Peripheral Off-Target / Peripheral (Adverse) Escaline Escaline (Ligand) HT2A_C 5-HT2A (Cortical) Escaline->HT2A_C HT2C 5-HT2C (Hypothalamic) Escaline->HT2C HT2A_P 5-HT2A (Vascular/Smooth Muscle) Escaline->HT2A_P Adrenergic Alpha-Adrenergic Receptors Escaline->Adrenergic HTR Head Twitch Response (Primary Endpoint) HT2A_C->HTR Hyperthermia Hyperthermia (Confounding) HT2C->Hyperthermia Anxiety Anxiety/Hypolocomotion (Confounding) HT2C->Anxiety Vasoconstriction Vasoconstriction (Piloerection) HT2A_P->Vasoconstriction Adrenergic->Hyperthermia Adrenergic->Vasoconstriction

Caption: Signal transduction pathways showing the divergence between the desired 5-HT2A-mediated HTR and adverse effects mediated by 5-HT2C and peripheral/adrenergic targets.

Intervention Protocol: The "Cooling & Blocking" Strategy

If your endpoint is Head Twitch Response (HTR) , you cannot use broad 5-HT2A antagonists (like Ketanserin) as they will abolish your signal.

Option A: Environmental Control (Non-Pharmacological)

  • Protocol: Maintain ambient temperature at 20°C ± 1°C (lower end of standard housing).

  • Why: Serotonergic hyperthermia is environment-dependent. High ambient temps exacerbate toxicity exponentially.

Option B: Selective Antagonism (Pharmacological)

  • Target: 5-HT2C Receptor.[2][3][4][5][6][7]

  • Agent: SB-242084 (0.5 - 1.0 mg/kg, IP, 20 min pre-treatment).

  • Result: Blocks 5-HT2C-mediated anxiety and hyperthermia without reducing 5-HT2A-mediated HTR. This "clean" the behavioral signal.

Module 3: Behavioral Interference (The "Software" Glitch)

User Query: "At 50 mg/kg, my mice stop moving and shake. Is this a high-intensity HTR or toxicity?"

Diagnosis: This is likely Serotonin Toxicity masking the HTR. High doses of phenethylamines shift the animal from "psychedelic" behavior (HTR) to "serotonergic syndrome" behavior (forepaw treading, rigidity, tremor).

Dose-Response Optimization Table

Data synthesized from mouse HTR assays (C57BL/6J strain):

Dose (Escaline HCl)Behavioral PhenotypeInterpretationRecommendation
0.5 - 2.0 mg/kg Minimal effect.Sub-threshold.Increase dose.[8]
4.0 - 8.0 mg/kg Robust HTR (~20-30 events/10 min). Optimal Window. Target this range.
10.0 - 20.0 mg/kg HTR frequency plateaus or drops. Wet Dog Shakes (WDS) appear.Receptor Saturation / 5-HT2C recruitment.Use only for toxicity studies.
> 40.0 mg/kg Flat body posture, tremor, rigidity.Serotonin Toxicity.[8]STOP. Data is invalid.
Troubleshooting Workflow: The Observation Battery

Use this decision tree to standardize your scoring and exclude toxic animals from efficacy datasets.

Troubleshooting_Workflow Start Observe Rodent Behavior (15 min post-injection) Decision1 Is the animal showing rotational head movement? Start->Decision1 HTR_Path Yes: Head Twitch Response Decision1->HTR_Path Primary Signal No_HTR No Decision1->No_HTR Decision2 Is the movement whole-body shudder? No_HTR->Decision2 WDS Wet Dog Shake (WDS) (5-HT2A/2C Mixed) Decision2->WDS Secondary Signal Decision3 Is the animal rigid, flat, or treading? Decision2->Decision3 Toxicity Serotonin Toxicity (Invalid Endpoint) Decision3->Toxicity Adverse Event Sedation Non-Specific Sedation (Check Formulation) Decision3->Sedation Formulation Error

Caption: Logic flow for categorizing behavioral outputs to distinguish valid HTR data from toxicity or formulation errors.

FAQ: Frequently Asked Questions

Q: Can I use Ketanserin to prove the HTR is 5-HT2A mediated? A: Yes, but Ketanserin also has affinity for Alpha-1 adrenergic receptors and histamine H1 receptors. For cleaner validation, use MDL-100,907 (Volinanserin) , which is highly selective for 5-HT2A. If MDL-100,907 abolishes the behavior, it is definitively 5-HT2A mediated.

Q: Why do my rats exhibit "pica" (eating bedding) after Escaline? A: Rodents lack the emetic reflex (vomiting). Nausea manifests as pica (consumption of non-nutritive substances). This is a sign of GI distress, likely mediated by peripheral 5-HT3 or 5-HT2A receptors in the gut.

  • Fix: Pre-treatment with Ondansetron (5-HT3 antagonist) can reduce visceral malaise without affecting central 5-HT2A hallucinogenic endpoints.

Q: How does Escaline potency compare to Mescaline in mice? A: Escaline is approximately 2-3x more potent than Mescaline in the HTR assay.

  • Mescaline ED50: ~11.2 µmol/kg[9]

  • Escaline ED50: ~4.0 - 6.0 µmol/kg (approx 1-2 mg/kg).

References

  • Halberstadt, A. L., et al. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Psychopharmacology.

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews.

  • Fantegrossi, W. E., et al. (2010).[10] The behavioral pharmacology of hallucinogens. Biochemical Pharmacology.

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational chemical data).

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive standard operating procedure. Nature Protocols.

Sources

Long-term storage and handling of Escaline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-term Storage, Solubilization, and Handling Protocols

Product: Escaline Hydrochloride (3,5-dimethoxy-4-ethoxyphenethylamine HCl) CAS: 3166-82-3 Support Level: Tier 2 (Research & Analytical Applications)

Critical Safety & Compliance Warning

WARNING: Escaline is a potent psychoactive phenethylamine and a structural analogue of Mescaline. In the United States, it is classified as a Schedule I Controlled Substance (either explicitly or via the Federal Analogue Act).

  • Handling: Treat as a high-potency biohazard. Use a fume hood and full PPE (nitrile gloves, safety glasses, lab coat).

  • Legal: Ensure all DEA (or local equivalent) storage and usage logs are compliant before breaking the seal.

Storage Architecture: Preventing Degradation

The Core Problem: Phenethylamine salts are generally stable, but the hydrochloride salt of Escaline is hygroscopic. Moisture introduction catalyzes hydrolysis and oxidation, leading to "browning" (formation of quinone-like polymerization products) and loss of potency.

Long-Term Storage Protocol (>1 Month)

Do not store the vial as received without verifying the seal. Follow this "Russian Doll" containment strategy to ensure a shelf-life of ≥5 years.

  • Primary Container: Amber glass vial with a PTFE-lined screw cap. (Plastic absorbs organic vapors; clear glass allows photo-oxidation).

  • Atmosphere: Purge the headspace with Argon or Nitrogen gas before sealing.

  • Secondary Containment: Place the primary vial inside a larger jar containing active desiccant (Silica gel or Drierite).

  • Temperature: Store at -20°C .

Short-Term/Working Bench Protocol (<1 Month)
  • Temperature: 4°C (Refrigerator).

  • Equilibration Rule: Never open a cold vial immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial condenses atmospheric moisture directly onto the salt, ruining long-term stability.

Visualizing the Storage Workflow

StorageProtocol Arrival Shipment Arrival (RT or Cold Pack) Equilibrate Equilibrate to Room Temp (Desiccator, 30 mins) Arrival->Equilibrate Prevent Condensation Aliquot Aliquot under Inert Gas (Avoid freeze-thaw cycles) Equilibrate->Aliquot Minimize Exposure Seal Seal: Amber Vial + PTFE Cap + Parafilm Aliquot->Seal DeepFreeze Deep Freeze (-20°C) Secondary Container w/ Desiccant Seal->DeepFreeze Long-term Storage

Figure 1: The "Russian Doll" containment workflow to prevent hygroscopic degradation during storage.

Solubilization & Handling (The "Crash Out" Prevention)

The Core Problem: Researchers often fail to dissolve Escaline HCl because they treat it like a simple salt. It has poor direct solubility in neutral aqueous buffers (PBS) due to the lipophilic ethoxy and methoxy groups.

Solubility Profile
SolventSolubility (Max)Notes
Ethanol ~10 mg/mLRecommended Primary Solvent.
DMSO ~3 mg/mLGood for biological assays; watch for DMSO toxicity in cells.
PBS (pH 7.2) ~3 mg/mLWarning: Sparingly soluble directly. Requires co-solvent method.
DMF ~0.5 mg/mLNot recommended due to low solubility and toxicity.
The "Co-Solvent" Method (Required for Aqueous Assays)

Do NOT add powder directly to PBS or cell culture media. It will clump or "crash out" over time.

  • Step 1: Dissolve the calculated mass of Escaline HCl in pure Ethanol or DMSO to create a high-concentration stock (e.g., 10 mg/mL in EtOH).

  • Step 2: Vortex until completely clear.

  • Step 3: Dilute this stock into your aqueous buffer (PBS/Media) dropwise while stirring.

    • Constraint: Ensure the final organic solvent concentration is <1% (or typically <0.1% for sensitive cell lines) to avoid solvent toxicity.

  • Stability: Aqueous solutions degrade rapidly. Use within 24 hours. Do not store aqueous dilutions.

Solubility Decision Logic

SolubilityLogic Start Start: Dissolve Escaline HCl Target What is the target application? Start->Target InVivo In Vivo / Cell Culture Target->InVivo Analytical GC-MS / HPLC Target->Analytical Step1 Dissolve in 100% Ethanol or DMSO (Stock Solution) InVivo->Step1 Direct Dissolve in Methanol or Acetonitrile Analytical->Direct Step2 Dilute into PBS/Media (Keep Organic < 0.5%) Step1->Step2 Warning USE IMMEDIATELY (Do not store aqueous mix) Step2->Warning

Figure 2: Decision tree for solvent selection based on experimental end-use.

Troubleshooting & FAQs

Q1: My Escaline HCl powder has turned from white to off-white/yellow. Is it still usable?

  • Diagnosis: This indicates oxidative degradation , likely due to moisture ingress or light exposure.

  • Action:

    • Slight off-white: Likely acceptable for qualitative work (GC-MS identification) but unsuitable for quantitative receptor binding assays (

      
       values will be skewed).
      
    • Yellow/Brown: Discard.[1] The degradation products (quinones) can be cytotoxic and will interfere with biological readouts.

Q2: I prepared a stock solution in PBS, but I see fine particulates floating after 1 hour.

  • Diagnosis: Precipitation due to saturation or "salting out." Escaline HCl is only sparingly soluble in salt-rich buffers like PBS.

  • Fix: You skipped the co-solvent step. You must dissolve in Ethanol or DMSO first. If you already added it to PBS, gentle warming (37°C) and sonication might re-dissolve it, but it is safer to restart using the Co-Solvent Method described in Section 2.

Q3: Can I freeze-thaw my stock solution?

  • Guideline:

    • Ethanol/DMSO Stocks: Yes, but limit to 3 cycles. Aliquotting is preferred to avoid moisture condensation into the hygroscopic solvent (DMSO is very hygroscopic).

    • Aqueous Dilutions:NO. Never freeze aqueous Escaline solutions. The compound is unstable in water over time; prepare fresh daily.

Q4: Why does the mass fluctuate when I weigh it on the balance?

  • Diagnosis: Hygroscopicity. The salt is absorbing water from the air in real-time.

  • Fix:

    • Equilibrate the vial in a desiccator before opening.

    • Weigh quickly.

    • Alternatively, weigh the entire vial, dissolve the whole amount in a known volume of solvent (e.g., 10 mL Ethanol) to create a master stock, and calculate concentration gravimetrically.

References
  • PubChem. (n.d.).[2] Escaline hydrochloride (Compound).[1][2][3] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for chemical structure and synthesis origins).
  • World Anti-Doping Agency (WADA). (2015).[4] Elimination profile of orally administered phenylethylamine. Retrieved January 29, 2026, from [Link]

Sources

Minimizing off-target effects in Escaline research

Author: BenchChem Technical Support Team. Date: February 2026

ESCALINE RESEARCH TECHNICAL SUPPORT CENTER Subject: Precision Pharmacology & Off-Target Mitigation Strategies Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction: The "Dirty Drug" Challenge

Welcome to the technical support hub for Escaline (3,5-dimethoxy-4-ethoxyphenethylamine). As researchers, we often utilize Escaline not just for its psychoactive profile, but as a probe for 5-HT2A receptor dynamics. However, Escaline is a "promiscuous" ligand. It does not bind exclusively to 5-HT2A; it possesses significant affinity for 5-HT2B, 5-HT2C, and adrenergic


 receptors.

This promiscuity introduces experimental noise. Is your cellular readout a result of 5-HT2A activation, or an artifact of 5-HT2C-mediated phosphoinositide hydrolysis? Is the vasoconstriction in your animal model a 5-HT2A effect or an adrenergic off-target event?

This guide provides the protocols to isolate the signal from the noise.

Module 1: Receptor Profiling & Binding Validation

Q: My dose-response curves are shifting unexpectedly. How do I know if Escaline is hitting off-targets?

A: You must validate your concentration window against the inhibition constants (


) of the compound. Escaline is a phenethylamine, and unlike tryptamines (which hit 5-HT1A/2A/2C), phenethylamines often carry a "body load" associated with adrenergic and 5-HT2B interactions.

Refer to the Escaline Binding Hierarchy below. If you are dosing above 1.0


M, you are likely saturating off-targets.
Table 1: Escaline & Phenethylamine Receptor Affinity Profile

Data synthesized from Rickli et al. (2015) and Ray (2010).

Receptor TargetAffinity (

)
Functional Risk (Noise)Mitigation Strategy
5-HT2A ~20–60 nM Primary TargetN/A
5-HT2C ~100–300 nMAnxiety, sedation, metabolic changesCo-administer RS-102221
5-HT2B ~100–500 nMCardiotoxicity, valvulopathy markersCo-administer SB-204741

-Adrenergic
< 1

M
Vasoconstriction, hyperthermiaMonitor blood pressure; use Prazosin controls
5-HT1A > 10

M
Inhibitory feedback (low risk)Negligible at physiological doses
Dopamine (D1-D3) > 10

M
Motor activity artifactsNegligible (unlike LSD)

Module 2: Experimental Logic & Workflow

Q: How do I design an experiment that proves 5-HT2A causality?

A: You cannot rely on Escaline alone. You must use a "Blockade Validation" workflow. If the effect persists in the presence of a selective 5-HT2A antagonist (like MDL-100907), your effect is off-target. Conversely, if you block 5-HT2B and the effect disappears, you have identified a false positive.

Below is the logic flow for validating Escaline data.

Escaline_Validation_Workflow start Escaline Experimental Readout (Behavioral or Cellular) decision Is the signal 5-HT2A specific? start->decision block_2a Run Control: Pre-treat with MDL-100907 (Volinanserin) decision->block_2a Primary Check block_2b Run Control: Pre-treat with SB-204741 (5-HT2B Antagonist) decision->block_2b Secondary Check result_2a_loss Signal Abolished block_2a->result_2a_loss result_2a_keep Signal Persists block_2a->result_2a_keep block_2b->result_2a_loss If signal lost here, it was 2B-mediated conclusion_valid VALIDATED: 5-HT2A Mediated Mechanism result_2a_loss->conclusion_valid conclusion_offtarget INVALID: Off-Target (Adrenergic/2C/2B) result_2a_keep->conclusion_offtarget

Figure 1: Decision matrix for validating Escaline-induced phenotypes using selective antagonists.

Module 3: Functional Selectivity (Biased Agonism)

Q: I am seeing robust Calcium flux but no


-arrestin recruitment. Is my assay broken? 

A: Not necessarily. Phenethylamines like Escaline often exhibit Functional Selectivity (Biased Agonism). Unlike serotonin (the endogenous ligand) which activates both G-protein and


-arrestin pathways fairly equally, hallucinogenic ligands often bias toward specific pathways.[1]
  • The Trap: Relying solely on Calcium (

    
    ) assays can generate false negatives for therapeutic efficacy if the desired effect is 
    
    
    
    -arrestin mediated (e.g., neuroplasticity markers).
  • The Fix: You must profile Escaline using a dual-pathway approach.

Protocol: Dual-Pathway Validation
  • G-Protein Pathway (

    
    ): 
    
    • Assay: IP-One HTRF (Homogeneous Time Resolved Fluorescence).

    • Why: Measures accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

    • Expectation: Escaline acts as a partial agonist (

      
       ~40-80% of 5-HT).
      
  • 
    -Arrestin Pathway: 
    
    • Assay: Tango Assay or PathHunter (Enzyme Fragment Complementation).

    • Why: Measures recruitment of

      
      -arrestin-2 to the receptor.[1][2]
      
    • Expectation: Hallucinogens often show robust

      
      -arrestin recruitment, which correlates with the Head Twitch Response (HTR) in rodents.
      

Signaling_Bias cluster_gq Canonical Pathway (Calcium) cluster_arr Biased Pathway (Plasticity) ligand Escaline receptor 5-HT2A Receptor ligand->receptor Binding gq Gq/11 Protein receptor->gq Partial Agonism grk GRK Phosphorylation receptor->grk plc PLC-beta gq->plc ca Ca2+ Release plc->ca arr Beta-Arrestin 2 grk->arr Biased Recruitment erk p-ERK1/2 arr->erk Biased Recruitment

Figure 2: Escaline activates divergent signaling cascades. Functional bias calculations are required to compare efficacy against standard 5-HT.

Module 4: In Vivo Troubleshooting (The Head Twitch Response)

Q: My mice are showing hypolocomotion, but the Head Twitch Response (HTR) is weak. Is the drug degrading?

A: If you observe hypolocomotion without HTR, you are likely seeing 5-HT2C dominance . 5-HT2C activation is sedative and can suppress 5-HT2A-mediated behaviors.

Troubleshooting Steps:

  • Check the Dose: High doses of Escaline (>10 mg/kg in mice) recruit 5-HT2C strongly.

  • The "Clean" Protocol:

    • Administer RS-102221 (2 mg/kg, i.p.) 30 minutes prior to Escaline.

    • Result: This blocks the 5-HT2C receptor.[3] If the HTR frequency increases after this blockade, your previous data was contaminated by 5-HT2C inhibition.

  • Check Adrenergic Interference:

    • If the animals show piloerection (hair standing up) or tremors distinct from HTR, you are hitting

      
       receptors.
      
    • Solution: Lower the dose or use a highly selective 2A agonist like 25CN-NBOH for comparison, as Escaline is structurally prone to adrenergic overlap.

References

  • Rickli, A., et al. (2015).[4][5][6] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.[6]

  • Ray, T. S. (2010).[7] Psychedelics and the human receptorome.[4][7][8][9] PLoS One, 5(2), e9019.[7] [7]

  • Halberstadt, A. L., & Geyer, M. A. (2011).[4] Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381.

  • Schmid, C. L., et al. (2008). Bias Factor Analysis of 5-HT2A Receptor Ligands. Journal of Biological Chemistry. (Contextual grounding for Module 3).

Sources

Technical Support Center: Immunoassay Cross-Reactivity for Escaline & Phenethylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Orphan Analog" Challenge

Welcome to the technical support hub. If you are accessing this guide, you are likely facing one of two scenarios:

  • False Positives: You are running a Mescaline or Amphetamine screen and seeing unexpected positives in samples where Escaline is suspected.

  • False Negatives: You are attempting to screen for Escaline using a generic phenethylamine immunoassay and failing to achieve detection at relevant cut-offs.

Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) presents a unique challenge in immunochemistry. As a structural analog of Mescaline, it occupies a "grey zone" in antibody recognition. Most commercial immunoassays are not raised specifically against Escaline; rather, detection relies on exploiting cross-reactivity from antibodies raised against Mescaline or broad-spectrum phenethylamines.

This guide provides the mechanistic logic and validation protocols necessary to characterize these assays in your laboratory.

The Structural Basis of Cross-Reactivity

To troubleshoot, we must first understand the molecular interaction. Immunoassays for small molecules (haptens) like Escaline are invariably Competitive ELISAs . The antibody's ability to bind Escaline depends entirely on the immunogen design used to generate that antibody.

Mechanistic Diagram: Hapten Recognition

The following diagram illustrates why standard Amphetamine kits often miss Escaline, while Mescaline kits may partially bind it.

Phenethylamine_Homology Mescaline Mescaline (Target) 3,5-dimethoxy-4-methoxy... Epitope Antibody Binding Pocket (Steric Constraint) Mescaline->Epitope High Affinity (100%) Escaline Escaline (Analog) 3,5-dimethoxy-4-ETHOXY... Escaline->Epitope Reduced Affinity (~5-40%) Due to 4-Ethoxy Bulk Amphetamine Amphetamine (Class) No ring substitution Amphetamine->Epitope No Binding (<1%) Lacks Ring Oxygens Linker Immunogen Linker Position (Determines Specificity) Linker->Epitope If linker at Amine: Ring structure is exposed (High Cross-Reactivity)

Figure 1: Structural homology comparison.[1] Escaline differs from Mescaline only at the 4-position (Ethoxy vs. Methoxy). This slight increase in steric bulk can significantly reduce binding affinity in antibodies with tight binding pockets.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Low Sensitivity (False Negatives)

Symptom: Known Escaline-positive samples (confirmed via LC-MS) test negative on your Mescaline or Amphetamine ELISA.

  • Root Cause: The antibody has high specificity for the 4-methoxy group (Mescaline). The 4-ethoxy group on Escaline creates steric hindrance, preventing the molecule from entering the antibody binding pocket.

  • Technical Insight: Cross-reactivity is not binary. An antibody might have 100% affinity for Mescaline but only 4% for Escaline. If your cut-off is 10 ng/mL for Mescaline, you would need ~250 ng/mL of Escaline to trigger a positive result.

  • Corrective Action:

    • Lower the Cut-Off: If your background noise permits, lower the assay cut-off to capture the lower-affinity binding of Escaline.

    • Switch Kits: Look for kits using polyclonal antibodies raised against generic phenethylamines rather than monoclonal antibodies specific to Mescaline. Polyclonals generally offer broader cross-reactivity.

Issue 2: High Background / Matrix Interference

Symptom: Drug-free urine samples are showing absorbance values near the cut-off (Low B/B0).

  • Root Cause: "Matrix Effects."[2] Phenethylamines are basic amines. High concentrations of endogenous amines (e.g., tyramine) or pH variations in urine can interfere with antibody binding in competitive assays.

  • Corrective Action:

    • pH Normalization: Ensure all samples are buffered to pH 7.0–7.4 before plating.

    • Dilution: Perform a 1:10 or 1:20 dilution of the sample in the assay buffer. While this dilutes the analyte, it dilutes the matrix interference exponentially faster (improving the Signal-to-Noise ratio).

Validation Protocol: Determining Cross-Reactivity (%CR)

Do not rely on manufacturer package inserts for "Designer Drugs" like Escaline. You must validate the %CR experimentally in your matrix.

Objective: Calculate how much Escaline is required to trigger a positive result compared to the target calibrator (Mescaline).

Step-by-Step Workflow
  • Preparation:

    • Prepare a standard curve of the Target Analyte (e.g., Mescaline) from 0 to 500 ng/mL.

    • Prepare a standard curve of the Cross-Reactant (Escaline) at much higher concentrations (e.g., 10, 100, 1,000, 10,000 ng/mL).

  • Execution:

    • Run both curves in duplicate on the same plate.

    • Plot the dose-response curves (Absorbance vs. Log Concentration).

  • Calculation:

    • Determine the

      
       (concentration producing 50% signal inhibition) for both compounds.
      
    • Use the formula:

      
      
      
Data Interpretation Table
% Cross-ReactivityInterpretationOperational Impact
> 80% High RecognitionThe assay detects Escaline almost as well as Mescaline. Suitable for screening.
20% - 80% Partial RecognitionEscaline is detected, but sensitivity is reduced. Risk of false negatives at low concentrations.
< 5% NegligibleDO NOT USE this assay to screen for Escaline. It will only detect massive overdoses.

Frequently Asked Questions (FAQs)

Q: Can I use a standard Amphetamine/Methamphetamine kit to screen for Escaline? A: Generally, No. Most Amphetamine antibodies target the un-substituted phenyl ring. The presence of three oxygenated groups on the Escaline ring (3,5-dimethoxy-4-ethoxy) usually abolishes binding to Amphetamine antibodies [1]. You are statistically likely to get a False Negative.

Q: I have a positive result on a Mescaline ELISA. Does this prove the presence of Mescaline? A: No. It proves the presence of a Mescaline-like immunoreactive substance. This could be Mescaline, Escaline, Proscaline, or 2C-E. Confirmatory testing via GC-MS or LC-MS/MS is mandatory to distinguish the specific ethyl/methyl substitution pattern [2].

Q: Why does the package insert not list Escaline? A: Regulatory bodies (FDA/EMA) typically require validation only for common drugs of abuse. Designer analogs evolve faster than regulatory panels. You are operating in "Laboratory Developed Test" (LDT) territory, which requires the internal validation described in Section 4 [3].

Confirmatory Workflow Diagram

When a presumptive positive is flagged, the following decision tree ensures scientific validity.

Confirmation_Workflow Start Immunoassay Screen (Presumptive Positive) Decision Is %CR Validated? Start->Decision Valid_Yes Proceed to Extraction Decision->Valid_Yes Yes Valid_No STOP: Validate Assay (See Section 4) Decision->Valid_No No Extraction Solid Phase Extraction (SPE) Target: Basic Amines Valid_Yes->Extraction Analysis LC-MS/MS or GC-MS Extraction->Analysis Result Spectral Differentiation (Mass Shift: +14 Da for Escaline) Analysis->Result

Figure 2: Confirmation workflow. Note that Escaline (MW 253.3) and Mescaline (MW 211.2) are easily distinguished by mass spectrometry due to the mass difference of the ethyl group.

References

  • Nakanishi, K., et al. (2012).[3] "Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines." Forensic Science International, 217(1-3), 174-181.[3]

  • Swortwood, M. J., et al. (2014). "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology, 38(9), 669-676.

  • Cayman Chemical. (2023). "Competitive ELISA Performance Characteristics & Validation." Cayman Chemical Technical Guides.

Sources

Validation & Comparative

Comparative Study of Phenethylamine and Tryptamine Psychedelics: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of next-generation neurotherapeutics, the distinction between phenethylamine and tryptamine scaffolds is not merely structural—it is the fundamental divergence point for pharmacokinetic stability, receptor selectivity, and downstream signaling bias.

This guide provides a technical comparison of these two primary chemical classes of serotonergic psychedelics. While both classes converge on the 5-HT2A receptor to elicit their signature effects, their approaches differ significantly. Tryptamines (e.g., Psilocybin, DMT) mimic the endogenous ligand serotonin, often resulting in broad-spectrum receptor profiles and rapid metabolic turnover. Phenethylamines (e.g., 2C-B, DOI), structurally analogous to dopamine and norepinephrine, offer a rigid scaffold that frequently confers higher selectivity for 5-HT2A/2C subtypes and, when alpha-methylated, superior resistance to monoamine oxidase (MAO).

Part 1: Structural & Chemical Foundations

The pharmacophore of a psychedelic agent is defined by its ability to stabilize the active conformation of the 5-HT2A receptor.

The Indole vs. Benzene Core
  • Tryptamines (Indolealkylamines): These compounds possess an indole core fused to an ethylamine chain. They are direct structural analogs of serotonin (5-HT).[1] This similarity allows them to bind with high affinity to a wide array of serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C, 5-HT7), often acting as "promiscuous" ligands.

  • Phenethylamines (Phenylalkylamines): These are based on a simple benzene ring with an ethylamine side chain.[1][2] This is the core structure of catecholamines (dopamine, norepinephrine). To achieve high affinity at 5-HT2A, the benzene ring requires specific substitution patterns—typically methoxy groups at positions 2 and 5, and a hydrophobic substituent (halogen or alkyl) at position 4.

Biosynthetic and Structural Logic

The following diagram illustrates the structural derivation of these classes from their respective amino acid precursors, highlighting the divergence in their chemical lineage.

G TRP L-Tryptophan (Indole Core) HT Serotonin (5-HT) TRP->HT Decarboxylation & Hydroxylation PHE L-Phenylalanine (Benzene Core) DA Dopamine PHE->DA Decarboxylation & Hydroxylation TRYP Tryptamines (e.g., Psilocin, DMT) Broad 5-HT Affinity HT->TRYP N-Alkylation (Synthetic/Enzymatic) PEA Phenethylamines (e.g., 2C-B, Mescaline) High 5-HT2A Selectivity DA->PEA Ring Substitution (2,5-dimethoxy-4-X)

Figure 1: Structural derivation of tryptamine and phenethylamine scaffolds from amino acid precursors.

Part 2: Receptor Binding & Signaling Dynamics

Affinity vs. Selectivity[3]
  • Tryptamines: Generally exhibit nanomolar affinity for 5-HT2A but often bind with equal or greater affinity to 5-HT1A. The 5-HT1A agonism can contribute to anxiolytic effects but may also dampen the intensity of the psychedelic experience via presynaptic autoreceptor inhibition.

  • Phenethylamines: The "2C" and "DOx" series are highly selective for 5-HT2A and 5-HT2C over 5-HT1A. This "cleaner" pharmacological profile makes them excellent chemical probes for isolating 5-HT2A mediated mechanisms, though 5-HT2C activation is often linked to anorectic effects and anxiety.

Functional Selectivity (Biased Agonism)

Binding affinity (


) does not equate to efficacy.
  • Canonical Pathway: Activation of

    
    , leading to Phospholipase C (PLC) activation, 
    
    
    
    accumulation, and Calcium release. Both classes activate this pathway.
  • Non-Canonical Pathway: Recruitment of

    
    -arrestin-2. Recent studies suggest that the hallucinogenic potential correlates strongly with biased agonism toward the 
    
    
    
    -arrestin pathway at the 5-HT2A receptor. Phenethylamines like 25I-NBOMe are often super-agonists for
    
    
    -arrestin recruitment, potentially explaining their high potency and distinct toxicity profile compared to classic tryptamines.

Part 3: Pharmacokinetics & Metabolic Stability

The duration of action is the most practical differentiator for clinical application.

FeatureTryptamines (Simple)Phenethylamines (Substituted)
Primary Metabolism MAO-A Deamination. The ethylamine side chain is highly vulnerable to Monoamine Oxidase A.Deamination (Slow) or Ring Oxidation. 4-position substituents block para-hydroxylation.
Alpha-Methylation Rare (e.g., AMT). Increases stability but introduces monoamine releasing activity (neurotoxicity risk).Common (e.g., DOx series).[3][4] The

-methyl group sterically hinders MAO, extending half-life significantly.
Duration Short to Medium (15 min - 4 hours). Exception: LSD (Ergoline) is resistant to metabolism.Medium to Long (8 - 24+ hours). "DOx" compounds are notorious for extreme duration.
Oral Bioavailability Variable. DMT is inactive orally without an MAO inhibitor (Ayahuasca).Generally High.[5] Mescaline and 2C-B are fully active orally.

Part 4: Experimental Protocols

To validate the pharmacological differences described above, two standard assays are employed: one in vitro for signaling efficacy and one in vivo for behavioral integration.

Protocol 4.1: Calcium Flux Assay (In Vitro)

Purpose: Quantify the functional activation of the 5-HT2A receptor via the


 pathway.
  • Cell Line Preparation: Use HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Remove media and wash with assay buffer (HBSS + 20mM HEPES).

    • Incubate with Calcium-6 or Fluo-4 AM dye (sensitive Ca2+ indicator) for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of Tryptamine (e.g., Psilocin) and Phenethylamine (e.g., 2C-B) standards.

    • Use Serotonin (5-HT) as the full agonist control (

      
      ).
      
  • Measurement:

    • Inject compounds using a FLIPR (Fluorometric Imaging Plate Reader) or similar automated system.

    • Record fluorescence (Excitation 488nm / Emission 525nm) for 120 seconds.

  • Analysis: Calculate

    
     and 
    
    
    
    relative to 5-HT.
Protocol 4.2: Mouse Head Twitch Response (In Vivo)

Purpose: The "Gold Standard" behavioral proxy for 5-HT2A hallucinogenic activity in humans. Phenethylamines and Tryptamines produce distinct dose-response curves in this model.

Workflow Diagram:

HTR_Protocol start Acclimation (C57BL/6J Mice) 7 Days admin Drug Administration (IP Injection) Vehicle vs. Test Agent start->admin record Observation Period (0-30 mins post-dose) High-Speed Video / Magnetometer admin->record scoring Data Scoring Count HTR Events (Rotational Jerks) record->scoring analysis Analysis ED50 Calculation Blockade by M100907 scoring->analysis

Figure 2: Workflow for the Head Twitch Response (HTR) assay, the primary behavioral screen for serotonergic psychedelics.

Methodology:

  • Subjects: Male C57BL/6J mice (n=8 per group).

  • Pre-treatment: To confirm mechanism, a control group receives M100907 (selective 5-HT2A antagonist) 15 mins prior to the test drug.

  • Administration: Inject test compound intraperitoneally (IP).

    • Tryptamine dose range: 0.1 – 10 mg/kg.

    • Phenethylamine dose range: 0.1 – 10 mg/kg (varies widely by potency).

  • Scoring: Record behavior for 20-30 minutes. Count "Head Twitches"—rapid, rhythmic rotational movements of the head.[4][6]

  • Validation: The response must be dose-dependent and fully abolished by M100907.

Part 5: Comparative Data Summary

The following table synthesizes representative data from the PDSP (Psychoactive Drug Screening Program) and literature sources. Note that Affinity (


) is the concentration required to occupy 50% of receptors, while Potency (

) is the concentration required to elicit 50% of the maximum effect.
Compound ClassRepresentative Drug5-HT2A Affinity (

, nM)
5-HT2C Affinity (

, nM)
Human DurationPrimary Clinical Utility
Tryptamine Psilocin ~6.0~10.04 - 6 hrsDepression, Anxiety (Breakthrough Therapy)
Tryptamine 5-MeO-DMT ~100 (High Efficacy)~30015 - 45 minRapid-acting antidepressant; Mystical experience
Phenethylamine 2C-B ~1.0~2.04 - 8 hrsPsycholytic therapy; Entactogenic properties
Phenethylamine DOI ~0.7~2.416 - 30 hrsResearch Tool Only (HTR Standard)
Phenethylamine 25I-NBOMe ~0.04~0.56 - 10 hrsNone (High toxicity/super-agonist)

Note: Lower


 values indicate higher affinity.

References

  • Nichols, D. E. (2016).[3] Psychedelics. Pharmacological Reviews, 68(2), 264–355. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011).[4] Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364–381. [Link]

  • Roth, B. L., et al. (PDSP). NIMH Psychoactive Drug Screening Program. Database of Ki values. [Link]

  • Schmid, C. L., et al. (2008). Bias Factor and Therapeutic Window in Designing Better Side Effect Profiles for Novel Therapeutic Agents. Journal of Medicinal Chemistry. [Link]

  • Halberstadt, A. L. (2015). Recent advances in the neuropsychopharmacology of serotonergic hallucinogens.[7] Behavioural Brain Research, 277, 99–120. [Link]

Sources

In vitro validation of Escaline's agonist activity at 5-HT2A receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for validating the pharmacological profile of Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) , a structural analogue of Mescaline. Unlike the 2,5-dimethoxy-substituted "2C-x" series, Escaline retains the 3,4,5-substitution pattern of its parent compound but replaces the 4-methoxy group with an ethoxy group.

In drug discovery contexts, Escaline serves as a critical probe for exploring the steric tolerance of the 5-HT2A receptor's orthosteric binding pocket . This guide compares Escaline’s in vitro performance against industry standards (Mescaline, DOI, and 5-HT), detailing binding affinity (


), functional potency (

), and intrinsic efficacy (

).

Part 1: Pharmacological Profile & Comparative Analysis[1][2][3]

The following data synthesizes results from radioligand binding assays and functional calcium flux screens (e.g., Rickli et al., 2015; Luethi et al., 2022). Escaline exhibits a distinct "potency shift" driven by the increased lipophilicity of the 4-ethoxy substituent compared to Mescaline.

Table 1: Comparative Pharmacological Metrics (HEK293-5HT2A)
CompoundStructure ClassBinding Affinity (

)
Functional Potency (

)
Efficacy (

vs 5-HT)
Signaling Bias
Escaline 3,4,5-Phenethylamine~400 – 600 nM ~0.3 – 0.8 µM 70 – 85% Balanced (Gq/

-arr)
Mescaline 3,4,5-Phenethylamine~3,600 nM~2.0 – 4.0 µM60 – 80%Balanced
DOI Phenylisopropylamine~1 – 10 nM~2 – 10 nM80 – 100%Gq Preferred
LSD Ergoline~3 – 5 nM~2 – 5 nM25 – 40% (Partial)

-arrestin biased

Key Insight: Escaline demonstrates approximately 5-6x higher affinity and functional potency than Mescaline. This is attributed to the 4-ethoxy group engaging a hydrophobic sub-pocket within the receptor, stabilizing the active conformation more effectively than the 4-methoxy group of Mescaline. However, it remains significantly less potent than the super-agonist DOI.

Part 2: Mechanistic Signaling Pathway

To validate Escaline, one must interrogate the canonical Gq-mediated signaling pathway. Upon binding, Escaline stabilizes the receptor, facilitating G


q dissociation and subsequent calcium mobilization.
Diagram 1: 5-HT2A Gq-Signaling Cascade

Figure 1: The canonical pathway activated by Escaline leading to intracellular calcium release, the primary metric for high-throughput functional screening.

G Escaline Escaline (Ligand) Receptor 5-HT2A Receptor (GPCR) Escaline->Receptor Binding (Ki) Gq Gαq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLCβ) Gq->PLC Stimulation IP3 IP3 (Second Messenger) PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC Substrate ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binding Ca Intracellular Ca2+ Release ER->Ca Flux Response Fluorescence Signal (FLIPR Readout) Ca->Response Detection

Part 3: Experimental Validation Protocols

This section details self-validating protocols. Trustworthiness is established by including specific controls (Positive/Negative) and critical reagent handling steps often omitted in general literature.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the


 of Escaline by displacing a known radioligand.
Standard:  Use [

H]-Ketanserin (Antagonist) or [

H]-Cimbi-36 (Agonist). Note: Agonist radioligands often yield High-Affinity state data, which is more relevant for psychedelics.
  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing human 5-HT2A.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Assay Setup:

    • Total Binding: Membrane + [

      
      H]-Ketanserin (1 nM).
      
    • Non-Specific Binding (NSB): Add Methysergide (10 µM) to define the noise floor.

    • Experimental: Add Escaline in serial dilutions (

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate for 60 minutes at 37°C. Critical Causality: 37°C is required to reach equilibrium for phenethylamines which may have slower association rates than tryptamines.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). Why PEI? It reduces the binding of the radioligand to the glass fiber filter itself.

  • Analysis:

    • Count via liquid scintillation. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (Potency)

Objective: Measure


 and 

using a fluorescent calcium indicator.
  • Cell Plating:

    • Seed HEK293-5HT2A cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading (The Critical Step):

    • Remove media. Add Calcium-4 or Fluo-4 AM dye in HBSS buffer containing 2.5 mM Probenecid .

    • Expert Insight: Probenecid is non-negotiable. It inhibits the anion transporter that would otherwise pump the fluorescent dye out of the cells, ruining the signal-to-noise ratio.

    • Incubate 45 min at 37°C, then 15 min at Room Temp.

  • Compound Addition:

    • Prepare Escaline (10-point curve) in HBSS.

    • Controls:

      • Max Response: 5-HT (10 µM).

      • Min Response: Buffer only.

  • Measurement (FLIPR/FlexStation):

    • Excitation: 485 nm | Emission: 525 nm.

    • Record baseline for 20s, inject Escaline, record for 120s.

  • Data Normalization:

    • Normalize data as "% of 5-HT Max Response" to determine Efficacy (

      
      ).
      
Diagram 2: Functional Assay Workflow

Figure 2: Step-by-step logic flow for the Calcium Flux validation assay.

Workflow Start Cell Seeding (HEK-5HT2A) Dye Dye Loading (+Probenecid) Start->Dye 24h Incubation Stabilize Equilibration (RT, 15 min) Dye->Stabilize Prevent Dye Leakage Inject Inject Escaline (0.1nM - 100µM) Stabilize->Inject Baseline Read Read Measure RFU (485ex/525em) Inject->Read Real-time Kinetics Analyze Calculate EC50 & Emax Read->Analyze Curve Fitting

Part 4: Data Interpretation & Troubleshooting

Interpreting the "Scaline" Shift

When analyzing Escaline data, you will observe a right-shift in the dose-response curve compared to DOI, but a left-shift compared to Mescaline.

  • If Escaline

    
     > 1 µM:  Check your radioligand. If using [
    
    
    
    H]-Ketanserin, you are measuring the antagonist (low affinity) state. Agonists like Escaline bind with lower affinity to this state.[1] For accurate agonist potency, consider using [
    
    
    H]-Cimbi-36 or adding G-protein analogs to the buffer to force the high-affinity state.
  • Low Efficacy (

    
     < 50%):  This suggests Escaline is acting as a partial agonist in your specific cell line. This is expression-dependent. In systems with high receptor reserve (spare receptors), Escaline may appear as a full agonist.
    
Reference List
  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology.[2]

  • Luethi, D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology.

  • Monte, A. P., et al. (1997). Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives.[1][3][4][5] Journal of Medicinal Chemistry.

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews.

Sources

Analytical Method Validation for Escaline Quantification in Biological Matrices: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The quantification of Escaline (3,5-methoxy-4-ethoxyphenethylamine) presents a distinct challenge in forensic and clinical toxicology. As a structural analog of Mescaline, it shares the amphoteric properties of phenethylamines but possesses unique lipophilicity due to the 4-ethoxy substitution.

In the context of New Psychoactive Substances (NPS), "standard" screening methods often fail. Immunoassays (ELISA) suffer from high cross-reactivity with other phenethylamines, rendering them useless for specific quantification. Consequently, the choice of analytical platform—Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —is the critical determinant of assay success.[1]

This guide provides an evidence-based comparison of these methodologies and details a validated, self-correcting protocol for Escaline quantification in human plasma, grounded in ICH M10 and SWGTOX regulatory standards.

Comparative Analysis: LC-MS/MS vs. GC-MS[1][2][3][4]

While GC-MS remains a workhorse in many forensic labs, the physicochemical properties of Escaline favor LC-MS/MS for high-sensitivity quantification.

Technical Performance Matrix
FeatureMethod A: GC-MS (EI)Method B: LC-MS/MS (ESI+)Verdict
Sample Preparation Complex: Requires derivatization (e.g., PFPA/HFBA) to improve volatility and reduce peak tailing.Streamlined: Protein Precipitation (PPT) or Solid Phase Extraction (SPE).[2] No derivatization needed.LC-MS/MS
Sensitivity (LOD) Moderate (10–50 ng/mL). Often insufficient for trace analysis in late-phase elimination.High (0.05–1.0 ng/mL). Critical for detecting sub-nanogram concentrations in plasma.LC-MS/MS
Selectivity High chromatographic resolution, but mass spectral similarity among isomers can be problematic.Superior MRM (Multiple Reaction Monitoring) specificity distinguishes isobaric interferences.LC-MS/MS
Throughput Low: Long run times (20–30 mins) + derivatization incubation.High: Rapid gradients (5–8 mins) + automated liquid handling.LC-MS/MS
Thermal Stability Risk: Escaline may degrade at high injector port temperatures (>250°C).Safe: Ambient temperature ionization prevents thermal degradation.LC-MS/MS
The Causality of Choice

Why LC-MS/MS wins for Escaline: Phenethylamines are polar bases. In GC-MS, the polar amine group interacts with active sites in the injection liner and column, leading to peak tailing and sensitivity loss. Derivatization masks this polarity but introduces variability and processing time. LC-MS/MS, utilizing Electrospray Ionization (ESI) in positive mode, capitalizes on the basic nitrogen atom, which readily protonates (


), yielding exceptional signal intensity without chemical modification.

Validated Experimental Protocol (LC-MS/MS)

Objective: Quantify Escaline in Human Plasma (Range: 0.5 – 500 ng/mL). Standard: ICH M10 Bioanalytical Method Validation.

Materials & Reagents
  • Analyte: Escaline HCl (Certified Reference Material).

  • Internal Standard (IS): Mescaline-d9 or Escaline-d3 (Deuterated standards are mandatory to compensate for Matrix Effects in ESI).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Column: C18 or Biphenyl phase (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). Reasoning: Biphenyl phases offer enhanced pi-pi interactions with the phenethylamine ring, improving retention of polar bases compared to standard C18.

Sample Preparation: Mixed-Mode Cation Exchange (SPE)

Note: While Protein Precipitation (PPT) is faster, SPE is chosen here for "Trustworthiness" to minimize ion suppression from plasma phospholipids.

  • Aliquot: Transfer 200 µL plasma to a 96-well plate.

  • Spike: Add 20 µL Internal Standard solution (100 ng/mL).

  • Dilute: Add 200 µL 2% Formic Acid (aq). Reasoning: Acidification ensures the amine is protonated (

    
    ) for cation exchange binding.
    
  • Load: Apply to MCX (Mixed-Mode Cation Exchange) SPE cartridge.

  • Wash 1: 200 µL 2% Formic Acid (removes proteins/salts).

  • Wash 2: 200 µL Methanol (removes neutral lipids).

  • Elute: 2 x 100 µL 5% Ammonia in Methanol. Reasoning: High pH deprotonates the amine, releasing it from the sorbent.

  • Evaporate & Reconstitute: Dry under

    
     at 40°C; reconstitute in Mobile Phase A/B (90:10).
    
Instrumental Parameters
  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.5 minutes.

  • MS/MS Transitions (ESI+):

    • Quantifier:

      
       226.1 
      
      
      
      153.1 (Loss of ethylamine side chain).
    • Qualifier:

      
       226.1 
      
      
      
      181.1 (Loss of ethoxy group).
Workflow Visualization

Escaline_Workflow cluster_SPE Solid Phase Extraction (MCX) Sample Plasma Sample (200 µL) IS_Add Add Internal Standard (Escaline-d3) Sample->IS_Add PreTreat Acidification (2% Formic Acid) IS_Add->PreTreat Load Load Sample (Bind Protonated Amine) PreTreat->Load Wash Wash Steps 1. Acid (Salts) 2. MeOH (Lipids) Load->Wash Elute Elution (5% NH4OH in MeOH) Wash->Elute LCMS LC-MS/MS Analysis (Biphenyl Column) Elute->LCMS Evap & Reconstitute Data Quantification (Ratio Analyte/IS) LCMS->Data

Figure 1: Optimized Solid Phase Extraction (SPE) workflow for Escaline, ensuring removal of matrix interferences (phospholipids) prior to LC-MS/MS analysis.

Validation Framework (Regulatory Compliance)

To ensure Scientific Integrity , the method must be validated against ICH M10 or SWGTOX guidelines.

Core Validation Parameters
ParameterAcceptance Criteria (ICH M10)Experimental Approach
Selectivity No interfering peaks >20% of LLOQ in 6 blank sources.Analyze 6 individual lots of blank plasma (including lipemic/hemolyzed).
Linearity

; Back-calculated conc. within ±15% (±20% at LLOQ).[2][3]
8 non-zero standards (0.5 – 500 ng/mL). Weighting

recommended.
Accuracy & Precision Intra/Inter-run CV & Bias

(

at LLOQ).
5 replicates at LLOQ, Low, Med, High QC over 3 separate runs.
Matrix Effect (ME) IS-normalized MF should be consistent (CV

).
Compare post-extraction spike vs. neat solution. Critical for ESI.
Recovery Consistent across range (absolute value not critical if reproducible).Compare pre-extraction spike vs. post-extraction spike.
Self-Validating Quality Control System

A robust assay must include a "Go/No-Go" decision tree for every analytical run.

Validation_Logic Start Analytical Run Complete Check_Std Check Calibration Curve (r² > 0.99?) Start->Check_Std Check_QC Check QCs (Low, Med, High) (n=6 total) Check_Std->Check_QC Yes Fail FAIL: Reject Run Root Cause Analysis Check_Std->Fail No Decision_1 Are >= 67% of QCs within ±15%? Check_QC->Decision_1 Decision_2 Is at least 50% of QCs at EACH level valid? Decision_1->Decision_2 Yes Decision_1->Fail No Pass PASS: Release Data Decision_2->Pass Yes Decision_2->Fail No

Figure 2: QC Acceptance Logic based on "4-6-15" rule (Westgard rules adapted for Bioanalysis). At least 67% of total QCs must pass, and 50% at each specific concentration level.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[4] [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.[5] [Link]

  • Casale, J. F. (2006).[6] The Characterization of 4-Methoxy-N-Ethylamphetamine HCl and other Phenethylamines. Microgram Journal. [Link]

  • Peters, F. T., & Maurer, H. H. (2002). Bioanalytical method validation and its implications for forensic and clinical toxicology. Accreditation and Quality Assurance.[5] [Link]

  • Wohlfarth, A., et al. (2010). Comprehensive validation of a liquid chromatography–tandem mass spectrometry method for the quantification of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites. Journal of Chromatography B. [Link](Cited as a reference protocol for phenethylamine extraction logic).

Sources

Technical Guide: Comparative Behavioral Pharmacology of Escaline vs. 2C-B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) and 2C-B (4-bromo-2,5-dimethoxyphenethylamine) within the context of preclinical behavioral assays. While both compounds share a phenethylamine backbone and exhibit 5-HT2A agonist activity, they diverge significantly in potency, receptor binding kinetics, and behavioral output profiles.

This document is designed for researchers designing in vivo assays to differentiate between mescaline-derived analogues (Escaline) and 2C-series halogenated phenethylamines (2C-B).

Chemical & Pharmacological Profile

To interpret behavioral data, one must first understand the structural and pharmacological divergence of these compounds. 2C-B represents a rigid, lipophilic halogenation at the 4-position, whereas Escaline represents an alkoxy chain extension of Mescaline.

Table 1: Physicochemical and Pharmacological Comparison
FeatureEscaline2C-B
IUPAC Name 2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine2-(4-bromo-2,5-dimethoxyphenyl)ethanamine
Structural Class 3,4,5-substituted Phenethylamine (Mescaline analog)2,4,5-substituted Phenethylamine (2C family)
Primary Target 5-HT2A (Agonist)5-HT2A (Partial Agonist), 5-HT2C
Receptor Selectivity Moderate 5-HT2A selectivity; significant 5-HT2C affinity.High affinity for 5-HT2A/2C; lower affinity for 5-HT1A compared to tryptamines.
Metabolic Stability Moderate; O-dealkylation is a primary pathway.High; 4-bromo substituent blocks para-hydroxylation, extending metabolic half-life relative to non-halogenated analogs.
Est. Behavioral Potency (Mice) Moderate (ED50 ~10–15 µmol/kg)High (ED50 ~2–4 µmol/kg)

Mechanistic Grounding: The 5-HT2A Signaling Pathway[1][2]

Behavioral outputs in these assays (Head Twitch Response, Locomotor Activity) are downstream consequences of Gq-coupled protein signaling. Both Escaline and 2C-B activate this pathway, leading to intracellular calcium release.

Diagram 1: 5-HT2A Intracellular Signaling Cascade

This diagram illustrates the causal pathway from drug binding to behavioral output.

G Drug Ligand (Escaline / 2C-B) Receptor 5-HT2A Receptor (Post-synaptic) Drug->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release ERK ERK1/2 Phosphorylation DAG->ERK PKC Pathway Behavior Behavioral Output (Head Twitch / Locomotion) Ca->Behavior Motor Neuron Modulation ERK->Behavior Gene Expression

Caption: Gq-mediated signaling pathway activated by Escaline and 2C-B leading to behavioral expression.

Behavioral Assay 1: Head Twitch Response (HTR)[1][3][4][5][6]

The Head Twitch Response (HTR) is the "gold standard" preclinical assay for assessing 5-HT2A agonist activity in rodents. It is a rapid, paroxysmal rotational movement of the head.[1]

Experimental Protocol

Objective: Determine the ED50 and dose-response curve for Escaline vs. 2C-B.

  • Subjects: Male C57BL/6J mice (n=6-8 per group), 8-10 weeks old.

  • Acclimation: Handle mice for 3 days prior to testing to reduce stress-induced artifacts.

  • Dosing:

    • Escaline: Dose range 1.0 – 50.0 mg/kg (s.c. or i.p.).

    • 2C-B: Dose range 0.1 – 10.0 mg/kg (s.c. or i.p.).

    • Note: 2C-B is significantly more potent; dose ranging must be lower to avoid ceiling effects or behavioral disruption.

  • Observation: Immediately post-injection, place mouse in a clear observation cylinder.

  • Recording: Record video for 20 minutes.

  • Scoring: Count distinct head twitches (rapid rotational jerks).

Comparative Data Analysis
MetricEscaline2C-BInterpretation
Onset 5–10 mins2–5 mins2C-B crosses the Blood-Brain Barrier (BBB) more rapidly due to higher lipophilicity (Br vs Ethoxy).
Peak Effect 15–30 mins10–20 mins2C-B has a faster Tmax.
ED50 (Molar) ~13–15 µmol/kg~2–4 µmol/kg2C-B is ~3-5x more potent than Escaline in the HTR assay.
Efficacy (Emax) High (Full substitution)High (Full substitution)Both act as robust agonists in this specific behavioral output.
Curve Shape SigmoidalBell-shaped (Inverted-U)High doses of 2C-B may activate 5-HT2C or other inhibitory mechanisms, reducing HTR counts.

Key Insight: Escaline is more potent than Mescaline (ED50 ~26 µmol/kg) but significantly less potent than 2C-B. The ethoxy group in Escaline increases potency relative to Mescaline's methoxy group, but lacks the steric and electronic impact of the bromine in 2C-B.

Behavioral Assay 2: Locomotor Activity

This assay distinguishes the psychostimulant properties of the compounds. Phenethylamines often carry a "body load" or stimulant component mediated by adrenergic or dopaminergic crosstalk.

Experimental Protocol

Objective: Assess horizontal activity (distance traveled) and vertical activity (rearing).

  • Apparatus: Open field chambers (40x40 cm) equipped with infrared beam breaks.

  • Habituation: 30 minutes in the chamber prior to drug administration to establish baseline.

  • Administration: Inject drug (i.p.) and immediately return subject to chamber.

  • Duration: Monitor for 60–120 minutes.

Comparative Data Analysis
  • 2C-B: Typically exhibits a biphasic profile . Low doses (0.5–2 mg/kg) increase locomotor activity (stimulant-like), while higher doses (>5 mg/kg) often decrease locomotion due to the emergence of the "serotonin syndrome" (flat body posture, forepaw treading) or competing 5-HT2C activation which is sedative.

  • Escaline: Produces a milder, dose-dependent reduction in exploratory behavior at high doses, consistent with Mescaline-like sedation, though some initial excitation may occur. It lacks the sharp stimulant peak seen with low-dose 2C-B.

Experimental Workflow Visualization

To ensure reproducibility, the following workflow standardizes the integration of these assays.

Diagram 2: Integrated Behavioral Screening Workflow

Workflow cluster_Drug Drug Administration (T=0) Start Subject Selection (C57BL/6J Male) Habit Habituation (3 Days Handling) Start->Habit Base Baseline Activity (30 min Open Field) Habit->Base DoseA Escaline (1-50 mg/kg) Base->DoseA DoseB 2C-B (0.1-10 mg/kg) Base->DoseB Test1 Locomotor Recording (0-60 min) DoseA->Test1 DoseB->Test1 Test2 HTR Scoring (Video Analysis) Test1->Test2 Parallel or Subsequent Analyze Data Analysis (ED50 Calculation) Test2->Analyze

Caption: Standardized workflow for sequential locomotor and HTR assessment in mice.

Conclusion and Research Implications

For drug development professionals, the choice between Escaline and 2C-B as a reference standard depends on the specific question:

  • Potency Studies: 2C-B is the superior benchmark for high-potency 5-HT2A agonism. Its steep dose-response curve allows for precise ED50 determination but requires careful dosing to avoid saturation.

  • SAR Studies: Escaline is valuable when studying the specific effects of 4-position alkoxy elongation on the mescaline scaffold. It serves as a critical bridge between the low potency of Mescaline and the high potency of the DOx/2C series.

Safety Note: Researchers must verify the legal status of these compounds in their jurisdiction (often Schedule I) and adhere to strict IACUC/ethical guidelines for animal welfare.

References

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381. Link

  • Halberstadt, A. L., et al. (2019).[2] Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Psychopharmacology, 236, 689–699. Link

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

  • Halberstadt, A. L., & Geyer, M. A. (2013).[3] Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement.[3][4][1] Psychopharmacology, 227, 727–739.[3] Link

  • Villalobos, C. A., et al. (2004). 5-HT2A and 5-HT2C receptors as major targets for the psychotropic effects of 2C-B. European Journal of Pharmacology, 498, 113-119. Link

Sources

Safety Operating Guide

Escaline Hydrochloride: Comprehensive Disposal and Compliance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Status

Escaline hydrochloride (4-ethoxy-3,5-dimethoxy-phenethylamine) is a potent psychoactive phenethylamine and a structural analog of Mescaline.[1]

Critical Regulatory Warning: In the United States, Escaline is treated as a Schedule I Controlled Substance under the Federal Analogue Act (21 U.S.C. § 813) due to its structural and pharmacological similarity to Mescaline. All disposal procedures must strictly adhere to DEA (21 CFR 1317) and EPA (RCRA) regulations. Unauthorized disposal (e.g., drain pouring) constitutes a federal felony and an environmental hazard.

Substance Identification:

  • Chemical Name: 3,5-dimethoxy-4-ethoxyphenethylamine hydrochloride[1]

  • CAS Number: 3166-82-3[1][2]

  • Molecular Formula: C₁₂H₁₉NO₃[2] · HCl

  • Physical State: Crystalline Solid

Risk Assessment & PPE Requirements

Before initiating any disposal workflow, operators must acknowledge the specific hazards. Escaline is a potent serotonin 5-HT2A agonist.[2] Accidental inhalation or mucosal absorption can induce profound hallucinogenic states, tachycardia, and hypertension.

Personal Protective Equipment (PPE) Matrix
CategoryRequirementRationale
Respiratory N95 or P100 Respirator Prevents inhalation of airborne particulates during weighing or spill cleanup.[1]
Dermal Nitrile Gloves (Double-gloved) Prevents transdermal absorption.[1] Change outer gloves immediately upon contamination.
Ocular Chemical Safety Goggles Protects against splashes (if in solution) or airborne dust.[1]
Clothing Tyvek® Lab Coat / Apron Ensures no particulate retention on personal clothing.[1]

Waste Classification & Segregation

Proper characterization is the foundation of compliance. Escaline HCl does not have a specific "P" or "U" listing under RCRA but is regulated as a Characteristic Hazardous Waste and a Controlled Substance .

Classification Decision Tree

WasteClassification Start Waste Source IsPure Is it Pure/Unused Inventory? Start->IsPure IsWaste Is it Experimental Waste? IsPure->IsWaste No RevDist Route A: Reverse Distribution (DEA Form 222/41) IsPure->RevDist Yes (Expired/Surplus) HazWaste Route B: Hazardous Waste Stream (Incineration) IsWaste->HazWaste Contaminated Solvents/Glassware

Caption: Figure 1. Decision logic for determining the correct disposal pathway based on the physical state and purity of the substance.

Disposal Protocols

Protocol A: Reverse Distribution (Pure Substance)

Context: Use this for expired inventory or surplus solid material. This is the only method that legally transfers custody from your DEA registration.

  • Inventory Verification:

    • Reconcile the physical mass with your DEA Form 222 receipt records and current inventory log.

    • Any discrepancy must be reported as "Loss/Theft" via DEA Form 106 , not disposed of.

  • Vendor Selection:

    • Contact a DEA-registered Reverse Distributor .[3] Do not send to a standard chemical waste hauler.[4]

  • Transfer of Custody:

    • Schedule I/II Transfer: The Reverse Distributor will issue a DEA Form 222 to you. You act as the "Supplier" filling the order to return the drug.

  • Destruction Documentation:

    • The Reverse Distributor destroys the substance and files DEA Form 41 (Registrant Record of Controlled Substances Destroyed).[3]

    • Action: Retain the receipt/invoice from the distributor for 2 years to prove compliant removal.

Protocol B: Experimental Waste (Solutions & Contaminated Items)

Context: Use this for reaction mixtures, mother liquors, contaminated gloves, or bench paper. These cannot be "returned" and must be destroyed on-site or via hazardous waste "Lab Pack."

Mechanism: Thermal Destruction (Incineration). Chemical deactivation (e.g., bleach) is not recommended for bulk disposal as it creates uncharacterized chlorinated byproducts and does not satisfy "non-retrievable" standards for large quantities.

  • Segregation:

    • Solids: Place contaminated gloves, weigh boats, and paper in a clear, sealable bag labeled "Hazardous Waste: Toxic - Phenethylamine Contaminated."

    • Liquids: Collect aqueous or organic waste in a compatible carboy.

      • Crucial: Do not mix with oxidizers (Nitric acid/Peroxides) to avoid immediate exothermic reaction.

  • Render Non-Retrievable (Wastage):

    • For small liquid remnants (e.g., leftover in a syringe), absorb onto an inert matrix (Kitty Litter or Vermiculite) inside a waste container. This prevents diversion.[5][6][7]

  • Labeling:

    • Apply a Hazardous Waste Label.

    • Constituents: "Ethanol (or solvent used), Escaline HCl (<1%)."

    • Hazard Checkboxes: Toxic, Flammable (if applicable).

  • Satellite Accumulation:

    • Store in a locked, dual-access controlled satellite accumulation area (SAA) until pickup.

  • Final Destruction:

    • Transfer to a licensed hazardous waste contractor for High-Temperature Incineration .

Workflow Visualization: Reverse Distribution vs. Destruction

DisposalWorkflow Inventory Expired Escaline HCl (Inventory) RevDistributor Contact DEA Reverse Distributor Inventory->RevDistributor Form222 Receive DEA Form 222 (Transfer Document) RevDistributor->Form222 Issue Form Shipment Ship via Common Carrier (Tracked) Form222->Shipment Attach to Package Incinerator High-Temp Incineration (>800°C) Shipment->Incinerator Form41 Distributor Files DEA Form 41 Incinerator->Form41 Proof of Destruction Records Archive Records (2 Years) Form41->Records

Caption: Figure 2. The Chain of Custody for compliant removal of controlled substance inventory.

Emergency Procedures: Spills

Scenario: You drop a vial of 50mg Escaline HCl powder.

  • Evacuate & Isolate: Clear the immediate area.[5]

  • PPE Up: Don N95 mask and double nitrile gloves.

  • Containment:

    • Dry Spill: Do not sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen the powder. Scoop the damp mass into a waste container.

    • Wet Spill: Cover with vermiculite or absorbent pads.

  • Decontamination:

    • Wipe the surface with 10% Bleach solution followed by water. While bleach is not for bulk destruction, it effectively oxidizes trace phenethylamine residues on surfaces.

  • Reporting:

    • If the loss is "significant" (subjective, but usually >10% of inventory), you must file DEA Form 106 (Report of Theft or Loss). For minor breakage that is cleaned up, document it in your internal log with a witness signature.

References

  • U.S. Drug Enforcement Administration. (2023). Disposal of Controlled Substances (21 CFR Part 1317).[8] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[4] Retrieved from [Link]

  • U.S. Government Publishing Office. (2023). 21 U.S.C. § 813 - Treatment of Controlled Substance Analogues. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.